molecular formula C8H12N2 B1358650 N-propylpyridin-3-amine CAS No. 25560-12-7

N-propylpyridin-3-amine

Cat. No.: B1358650
CAS No.: 25560-12-7
M. Wt: 136.19 g/mol
InChI Key: KUVIIDSVSSBWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propylpyridin-3-amine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-5-10-8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVIIDSVSSBWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625472
Record name N-Propylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25560-12-7
Record name N-Propyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25560-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Propylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-propylpyridin-3-amine, a pyridine derivative with potential applications in medicinal chemistry and agrochemicals.[1] Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents proposed synthetic routes based on established and reliable methodologies, alongside predicted characterization data derived from analogous compounds and spectroscopic principles.

Compound Profile

This compound is an organic compound featuring a pyridine ring substituted at the 3-position with a propylamino group.[1] Its basic nature, conferred by the amino group, allows for its participation in a variety of chemical reactions, making it a versatile building block in organic synthesis.[1]

PropertyValueReference
CAS Number 25560-12-7[2]
Molecular Formula C₈H₁₂N₂[2]
Molecular Weight 136.19 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in polar organic solvents[2]
SMILES N(CCC)C1=CC=NC=C1[2]
InChI Key KUVIIDSVSSBWCW-UHFFFAOYSA-N[2]

Proposed Synthetic Routes

Two primary, high-yield synthetic strategies are proposed for the synthesis of this compound: Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination of 3-Aminopyridine

This method involves the reaction of 3-aminopyridine with propionaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[3][4] This one-pot procedure is highly efficient and avoids the issue of multiple alkylations often encountered with direct alkylation methods.[3]

3-Aminopyridine 3-Aminopyridine Intermediate_Imine Intermediate Imine 3-Aminopyridine->Intermediate_Imine Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate_Imine This compound This compound Intermediate_Imine->this compound Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->this compound

Caption: Reductive amination pathway for this compound synthesis.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[5][6][7] In this proposed route, 3-bromopyridine is coupled with propylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][8]

3-Bromopyridine 3-Bromopyridine This compound This compound 3-Bromopyridine->this compound Propylamine Propylamine Propylamine->this compound Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->this compound

Caption: Buchwald-Hartwig amination pathway for this compound synthesis.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Protocol 1: Reductive Amination

Materials:

  • 3-Aminopyridine

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 eq) and 1,2-dichloroethane (DCE).

  • Add propionaldehyde (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 3-Bromopyridine

  • Propylamine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) under an inert atmosphere.

  • Add 3-bromopyridine (1.0 eq) to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe.

  • Add propylamine (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Characterization

Predicted NMR Spectral Data

The following data is predicted for a standard NMR analysis in CDCl₃.

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0m2HPyridine H2, H6
~7.2 - 7.0m2HPyridine H4, H5
~4.5 - 4.0br s1HN-H
~3.1 - 3.0t2HN-CH₂- (propyl)
~1.7 - 1.6sextet2H-CH₂- (propyl)
~1.0 - 0.9t3H-CH₃ (propyl)

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~145 - 140Pyridine C2, C6
~140 - 135Pyridine C3 (C-N)
~125 - 120Pyridine C4, C5
~45 - 40N-CH₂- (propyl)
~25 - 20-CH₂- (propyl)
~12 - 10-CH₃ (propyl)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350 - 3310MediumN-H StretchSecondary Amine
3100 - 3000MediumC-H Stretch (aromatic)Pyridine Ring
2960 - 2850MediumC-H Stretch (aliphatic)Propyl Group
1600 - 1580StrongC=C, C=N StretchPyridine Ring
1550 - 1500MediumN-H BendSecondary Amine
1335 - 1250StrongC-N StretchAryl Amine
Predicted Mass Spectrometry (MS) Data
m/zIon
136.10[M]⁺ (Molecular Ion)
121.08[M - CH₃]⁺
107.08[M - C₂H₅]⁺
93.06[M - C₃H₆]⁺

General Characterization Protocol

A general workflow for the synthesis and characterization of this compound is outlined below.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting_Materials Starting Materials (e.g., 3-Aminopyridine) Reaction Chemical Reaction (e.g., Reductive Amination) Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: General workflow for the synthesis and characterization of this compound.

Instrumentation:

  • NMR: A 400 MHz or higher field NMR spectrometer.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • MS: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Procedure:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • IR: Place a small amount of the liquid sample directly on the ATR crystal or prepare a thin film on a salt plate.

    • MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a standard pulse sequence over a spectral width of 0-12 ppm.

    • ¹³C NMR: Acquire proton-decoupled spectra over a spectral width of 0-200 ppm.

    • IR: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

    • MS: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

  • Data Analysis: Compare the acquired spectra with the predicted data to confirm the structure and purity of the synthesized this compound.

This guide provides a robust framework for the synthesis and characterization of this compound, enabling researchers to produce and validate this compound for further investigation in drug discovery and development pipelines.

References

physicochemical properties of "N-propylpyridin-3-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of N-propylpyridin-3-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound (CAS No. 25560-12-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document outlines standardized experimental protocols for the determination of key parameters including melting point, boiling point, dissociation constant (pKa), and the octanol-water partition coefficient (logP). The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and chemical synthesis, where a thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

**1. Introduction

This compound is a substituted pyridine derivative with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring a basic pyridine ring and a secondary amine, suggests specific physicochemical characteristics that influence its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1] An accurate assessment of these properties is therefore critical for its progression in any research and development pipeline.

Chemical Identity

IdentifierValueSource
IUPAC Name This compoundBOC Sciences
CAS Number 25560-12-7[1]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
Canonical SMILES CCCNC1=CN=CC=C1BOC Sciences
InChI Key KUVIIDSVSSBWCW-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note the absence of experimentally determined values for several key parameters in the current literature.

PropertyValueMethodSource
Physical State Colorless to pale yellow liquid or solidVisual Inspection[1]
Melting Point Data not available--
Boiling Point Data not available--
pKa (conjugate acid) Data not available--
logP (Octanol/Water) Data not available--
Solubility Soluble in polar organic solventsQualitative Assessment[1]

Experimental Protocols for Physicochemical Property Determination

Given the lack of comprehensive experimental data for this compound, this section provides detailed methodologies for the determination of its core physicochemical properties.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid samples.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube immersed in the liquid.

Apparatus:

  • Thiele tube or similar heating block

  • Thermometer (-10 to 300 °C)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Place approximately 0.5 mL of this compound into the small test tube.

  • Insert the capillary tube (sealed end up) into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Place the assembly into the Thiele tube containing heating oil, making sure the rubber band is above the oil level.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. A slow stream of bubbles will initially be expelled as the air inside expands.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][3][4]

  • Record the atmospheric pressure at the time of the experiment.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

This method determines the pKa of the conjugate acid of the amine.

Principle: The pKa is the pH at which the protonated and unprotonated forms of the amine are present in equal concentrations. This corresponds to the half-equivalence point in a titration curve of the amine solution with a strong acid.

Apparatus:

  • pH meter with a combination electrode

  • Burette (10 or 25 mL)

  • Beaker (100 mL)

  • Magnetic stirrer and stir bar

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).

  • Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH change between additions becomes small, indicating the titration is well past the equivalence point.

  • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

  • Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).

  • The pKa is the pH at the volume of titrant that is half of the equivalence point volume.[5][6]

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

This method is suitable for compounds with an expected logP in the range of -2 to 4.

Principle: The partition coefficient (P) is the ratio of the equilibrium concentration of a substance in a two-phase system consisting of two largely immiscible solvents, in this case, n-octanol and water. logP is the base-10 logarithm of this ratio.

Apparatus:

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • In a centrifuge tube, add a known volume of the stock solution and the other solvent to achieve a desired volume ratio (e.g., 1:1, 2:1, 1:2 octanol to water).

  • Securely cap the tube and shake it vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

  • After shaking, centrifuge the mixture to achieve a clear separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

  • Determine the concentration of this compound in each phase using a suitable and validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

  • The experiment should be repeated with different initial concentrations and volume ratios to ensure the result is independent of these parameters.[7][8][9]

Mandatory Visualizations

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of a novel chemical entity like this compound.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis and Reporting start Compound Synthesis and Purification identity Structural Confirmation (NMR, MS) start->identity purity Purity Analysis (HPLC, GC) identity->purity boiling_point Boiling Point Determination purity->boiling_point pka pKa Determination (Potentiometric Titration) purity->pka logp logP Determination (Shake-Flask Method) purity->logp solubility Aqueous Solubility (pH-dependent) purity->solubility analysis Data Analysis and Calculation boiling_point->analysis pka->analysis logp->analysis solubility->analysis report Technical Report Generation analysis->report

Caption: Workflow for Physicochemical Characterization.

Experimental Workflow for pKa Determination

The diagram below details the experimental workflow for determining the pKa of this compound using potentiometric titration.

G prep Prepare 0.05 M Solution of this compound titrate Titrate with 0.1 M HCl prep->titrate calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) calibrate->titrate record Record pH vs. Volume of Titrant Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point (EP) plot->determine_ep calculate_pka Calculate pKa (pH at 1/2 EP Volume) determine_ep->calculate_pka

Caption: pKa Determination by Potentiometric Titration.

Conclusion

While this compound is a compound of interest for synthetic and medicinal chemistry, a significant gap exists in the publicly available, experimentally determined physicochemical data. This guide provides the foundational information available and, more importantly, furnishes detailed, standardized protocols for the determination of its boiling point, pKa, and logP. The application of these methods will enable researchers to generate the critical data necessary to build a comprehensive physicochemical profile of this compound, thereby facilitating its evaluation for potential applications in drug discovery and other areas of chemical science. It is recommended that all experimentally determined values be reported with details of the method used, temperature, and any other relevant conditions to ensure data reproducibility and utility.

References

Technical Guide: N-propylpyridin-3-amine (CAS: 25560-12-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-propylpyridin-3-amine, a pyridine derivative with potential applications in pharmaceutical and agrochemical research. This document collates available data on its physicochemical properties, synthesis, and analytical methods, and explores its potential biological significance.

Core Properties

This compound is an organic compound featuring a pyridine ring substituted with a propylamino group at the 3-position.[1] Its basic properties, conferred by the amino group, make it a versatile building block in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data is limited, predicted values provide initial guidance for experimental design.

PropertyValueSource
CAS Number 25560-12-7[1]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in polar organic solvents[1]
Boiling Point (Predicted) 245.7 ± 13.0 °C
Density (Predicted) 1.007 ± 0.06 g/cm³
pKa (Predicted) 6.02 ± 0.11
SMILES CCCNc1cccnc1[1]
InChI InChI=1S/C8H12N2/c1-2-5-10-8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3[1]
InChI Key KUVIIDSVSSBWCW-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of this compound

Spectral Data
¹H NMR (Predicted) ¹³C NMR (Predicted) IR (Predicted) Mass Spectrometry (Predicted)
Aromatic protons, alkyl chain protonsAromatic carbons, alkyl chain carbonsN-H stretch, C-H stretch, C=N stretch, C-N stretchMolecular ion peak, fragmentation pattern

Table 2: Predicted Spectral Data Categories

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be adapted from the synthesis of structurally similar compounds, such as 4-propylpyridin-3-amine. The following proposed synthesis involves a two-step process starting from 3-nitropyridine.

Proposed Synthetic Pathway

Synthesis_Pathway 3-Nitropyridine 3-Nitropyridine N-propyl-3-nitropyridine N-propyl-3-nitropyridine 3-Nitropyridine->N-propyl-3-nitropyridine Propyl halide, Base This compound This compound N-propyl-3-nitropyridine->this compound Reduction (e.g., Fe/HCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: N-Alkylation and Reduction

Step 1: N-Alkylation of 3-Nitropyridine

This step involves the alkylation of 3-nitropyridine with a suitable propyl halide in the presence of a base.

  • Materials: 3-Nitropyridine, propyl bromide (or iodide), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve 3-nitropyridine in the chosen solvent in a round-bottom flask.

    • Add the base and propyl halide to the mixture.

    • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

    • Purify the crude N-propyl-3-nitropyridine by column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of N-propyl-3-nitropyridine is then reduced to an amine.

  • Materials: N-propyl-3-nitropyridine, a reducing agent (e.g., iron powder and hydrochloric acid or catalytic hydrogenation), and a suitable solvent (e.g., ethanol/water).

  • Procedure (using Fe/HCl):

    • Suspend N-propyl-3-nitropyridine and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and slowly add concentrated hydrochloric acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through celite to remove iron salts.

    • Concentrate the filtrate to remove ethanol.

    • Basify the aqueous residue with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Purification Workflow

Purification_Workflow Crude Product Crude Product Filtration Filtration Crude Product->Filtration Remove solid byproducts Extraction Extraction Filtration->Extraction Isolate product in organic phase Drying Drying Extraction->Drying Remove water Concentration Concentration Drying->Concentration Remove solvent Column Chromatography Column Chromatography Concentration->Column Chromatography High purity separation Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: General workflow for the purification of this compound.

Analytical Methods

For the characterization and purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is suitable for the separation of this moderately polar compound.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is a good starting point.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm) can be used. For higher sensitivity and selectivity, coupling to a mass spectrometer (LC-MS) is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, should provide good separation.

  • Injector and Oven Program: The injector temperature should be set to ensure complete volatilization without degradation. A temperature ramp for the oven program will be necessary to achieve good peak shape and resolution.

  • Ionization: Electron Ionization (EI) at 70 eV will provide a reproducible fragmentation pattern for structural elucidation and library matching.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been definitively reported for this compound, its structural similarity to other bioactive pyridine derivatives suggests potential for various pharmacological effects. The pyridine scaffold is a common feature in many approved drugs.[2]

Areas of Potential Biological Investigation

Based on the activities of related compounds, this compound and its derivatives could be screened for:

  • Anticancer Activity: Pyridine-containing compounds have been investigated as inhibitors of various kinases involved in cancer signaling pathways.

  • Anti-inflammatory and Analgesic Effects: The pyridazine core, structurally related to pyridine, is found in compounds with anti-inflammatory and analgesic properties.

  • Neuroprotective Effects: Substituted pyridines have shown activity at various receptors in the central nervous system.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical involvement of this compound derivatives in a generic kinase signaling pathway is depicted below. This is a speculative representation and requires experimental validation.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Phosphorylation Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activation Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Gene Expression N_propylpyridin_3_amine_Derivative This compound Derivative N_propylpyridin_3_amine_Derivative->Kinase_2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by an this compound derivative.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the data for similar aminopyridine compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin. Avoid direct contact.

This guide serves as a starting point for researchers interested in this compound. Further experimental work is required to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-propylpyridin-3-amine. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from the crystallographic structure of its protonated form, theoretical considerations, and data from analogous compounds. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and other fields where understanding the three-dimensional structure of this compound is crucial.

Molecular Structure

This compound (C₈H₁₂N₂) is an aromatic amine consisting of a pyridine ring substituted with a propylamino group at the 3-position. The fundamental structural parameters, including bond lengths, bond angles, and planarity, are critical for understanding its chemical behavior and potential interactions with biological targets.

Basic Structural Information
PropertyValueSource
Chemical Formula C₈H₁₂N₂[CymitQuimica]
CAS Number 25560-12-7[CymitQuimica]
Molecular Weight 136.19 g/mol [BOC Sciences]
SMILES N(CCC)C1=CC=NC=C1[CymitQuimica]
InChI InChI=1S/C8H12N2/c1-2-5-10-8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3[CymitQuimica]
Crystallographic Data of 3-amino-1-propylpyridinium bromide

While the crystal structure of neutral this compound is not publicly available, the structure of its salt, 3-amino-1-propylpyridinium bromide, provides invaluable experimental data on the geometry of the pyridinium ring and the propyl chain. In this salt, the propyl group is attached to the pyridine nitrogen atom. The asymmetric unit of the crystal contains two independent cations (A and B), offering a glimpse into slight conformational variations in the solid state.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for 3-amino-1-propylpyridinium bromide

ParameterCation ACation B
Bond Lengths (Å)
N1-C61.478(4)1.480(4)
C6-C71.514(5)1.512(5)
C7-C81.506(6)1.508(6)
N2-C11.341(4)1.343(4)
N2-C51.343(4)1.345(4)
C1-C21.378(5)1.380(5)
C2-C31.385(5)1.383(5)
C3-C41.379(5)1.377(5)
C4-C51.380(5)1.382(5)
C3-N41.355(4)1.357(4)
Bond Angles (°)
N2-C1-C2121.2(3)121.1(3)
C1-C2-C3119.5(3)119.6(3)
C2-C3-C4118.8(3)118.7(3)
C3-C4-C5120.2(3)120.3(3)
C4-C5-N2120.3(3)120.2(3)
C5-N2-C1120.0(3)120.1(3)
C2-C3-N4120.8(3)120.9(3)
C4-C3-N4120.4(3)120.4(3)
N2-C6-C7110.8(3)110.6(3)
C6-C7-C8111.4(3)111.5(3)

Data extracted from the crystallographic information file for 3-amino-1-propylpyridinium bromide.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within the propylamino side chain. Understanding the preferred conformations and the energy barriers between them is essential for predicting its interaction with other molecules.

Key Torsional Angles

The key dihedral angles that define the conformation of this compound are:

  • τ1 (C2-C3-N-Cα): Rotation around the C3-N bond, which determines the orientation of the propyl group relative to the pyridine ring.

  • τ2 (C3-N-Cα-Cβ): Rotation around the N-Cα bond.

  • τ3 (N-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond.

Due to the sp² hybridization of the exocyclic nitrogen in aniline-like systems, there is a tendency for the substituents on the nitrogen to lie in or near the plane of the aromatic ring to maximize p-orbital overlap. However, steric hindrance with the ortho hydrogen atom can lead to non-planar conformations.

Predicted Conformational Preferences

In the absence of direct experimental data for neutral this compound, we can infer its likely conformational preferences from related molecules. For N-alkylanilines, the alkyl group often adopts a conformation that minimizes steric clash with the aromatic ring.

In the crystal structure of 3-amino-1-propylpyridinium bromide, the dihedral angle between the mean plane of the pyridinium ring and the propyl group is 84.84(2)° in one cation and 89.23(2)° in the other.[1][2][3] This near-perpendicular arrangement in the solid state for the N-alkylated pyridinium cation suggests that steric factors play a significant role in determining the side-chain orientation. For the neutral this compound, where the propyl group is on the exocyclic nitrogen, a similar tendency to avoid steric hindrance with the ortho C-H of the pyridine ring is expected.

Furthermore, the possibility of an intramolecular hydrogen bond between the amino N-H and the pyridine ring nitrogen could influence the conformational landscape, favoring a more planar arrangement.

Key rotational bonds in this compound.

Experimental Protocols

The determination of the molecular structure and conformation of a molecule like this compound involves a combination of experimental and computational techniques.

Synthesis

A plausible synthetic route to this compound would involve the reductive amination of 3-aminopyridine with propionaldehyde or the N-alkylation of 3-aminopyridine with a propyl halide.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A suitable solvent system must be identified in which the compound has moderate solubility.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

G Workflow for X-ray Crystallography start Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation, Cooling, etc.) start->crystal_growth crystal_selection Selection of a Single Crystal crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Molecular Structure structure_refinement->final_structure

General workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Protocol for Conformational Analysis by NMR:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent.

  • 1D NMR (¹H and ¹³C): Standard 1D spectra are acquired to confirm the chemical structure and purity.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE data provides information about through-space proximities between protons, which is crucial for determining the relative orientation of different parts of the molecule.

  • Measurement of Coupling Constants (J-couplings): Three-bond coupling constants (³J) can be used to estimate dihedral angles via the Karplus equation.

  • Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide information about the energy barriers between different conformers.

Computational Chemistry

In the absence of extensive experimental data, computational methods are invaluable for predicting the molecular structure and conformational preferences.

Protocol for Computational Conformational Analysis:

  • Force Field Selection: An appropriate molecular mechanics force field (e.g., MMFF94, OPLS3e) is chosen.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the low-energy conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) or ab initio methods, to obtain more accurate structures and relative energies.

  • Calculation of Spectroscopic Parameters: NMR chemical shifts and coupling constants can be calculated for the optimized conformers and compared with experimental data.

  • Potential Energy Surface (PES) Scan: A PES scan can be performed by systematically rotating around key dihedral angles to determine the energy barriers between conformers.

Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound are not well-documented, aminopyridine derivatives are known to have a wide range of biological activities. They are found in numerous pharmaceuticals and are known to interact with various biological targets, including ion channels and enzymes. The conformational flexibility of the N-propyl group can play a significant role in how the molecule fits into a binding pocket and its subsequent biological activity.

The logical relationship between molecular conformation and biological activity is a cornerstone of drug design.

G Conformation-Activity Relationship molecule This compound conformations Ensemble of Conformations molecule->conformations bioactive_conformation Bioactive Conformation conformations->bioactive_conformation Lowest Energy in Binding Site receptor_binding Binding to Biological Target bioactive_conformation->receptor_binding biological_activity Biological Activity receptor_binding->biological_activity

Logical flow from molecular conformation to biological activity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. While direct experimental data for the neutral molecule is limited, the analysis of the crystal structure of its protonated form, combined with theoretical principles and data from analogous compounds, offers significant insights into its three-dimensional nature. The provided experimental and computational protocols serve as a roadmap for researchers seeking to further elucidate the structure and function of this and related molecules. A thorough understanding of its conformational landscape is a critical step in the rational design of new pharmaceuticals and functional materials based on the this compound scaffold.

References

The Multifaceted Biological Activities of Novel Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif, continues to be a cornerstone in the development of novel therapeutic agents. Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Anticancer Activity of Pyridine Derivatives

Novel pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanistic actions including the induction of apoptosis and inhibition of key signaling pathways crucial for tumor growth and survival.

Recent studies have highlighted the efficacy of pyridine-based compounds against various cancer cell lines. For instance, novel pyridine-based chalcones and pyrazolines have shown high antiproliferative activity, with some compounds reaching submicromolar GI50 values.[1] Specifically, pyrazolines have demonstrated potent cytostatic and cytotoxic activities against a panel of human cancer cell lines, in some cases exceeding the efficacy of doxorubicin.[1] Furthermore, certain pyridine derivatives have been found to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK signaling pathways.[2] The ability of these compounds to inhibit critical pathways like VEGFR-2 phosphorylation and histone deacetylases (HDACs) further underscores their therapeutic potential.[3]

Key Signaling Pathways in Pyridine-Mediated Anticancer Activity

Several critical signaling pathways are modulated by pyridine derivatives in their anticancer action. Understanding these pathways is crucial for the rational design of more potent and selective inhibitors.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[3][4][5][6][7] Novel imidazo[1,2-a]pyridine derivatives have been successfully designed as potent PI3K/mTOR dual inhibitors, demonstrating efficacy both in vitro and in vivo.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyridine Pyridine Derivatives Pyridine->PI3K inhibit Pyridine->mTORC1 inhibit

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridine derivatives.

p53 and JNK Signaling Pathways: The tumor suppressor p53 plays a critical role in inducing apoptosis in response to cellular stress.[9][10][11] The JNK signaling pathway is also a key regulator of programmed cell death.[2][12][13][14] Certain anticancer pyridines have been shown to activate these pathways, leading to cell cycle arrest and apoptosis.[2]

p53_JNK_Apoptosis_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 JNK JNK Stress->JNK Pyridine Pyridine Derivatives Pyridine->p53 activate Pyridine->JNK activate Bax Bax p53->Bax upregulates JNK->Bax activates Mitochondria Mitochondria Bax->Mitochondria permeabilizes CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspases Caspases CytochromeC->Caspases activate Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Simplified p53 and JNK signaling pathways leading to apoptosis, activated by pyridine derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative novel pyridine derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Pyridine-based PyrazolinesVarious0.38 - 8.35[1]
Pyridone DerivativesHepG2, A549, MCF-78 - 15.8[2]
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrilesHeLa, MCF-734.3 - 50.18[6]
Diphenyl ether-based PyridinesA-54910.57 - 16.74[15]

Antimicrobial Activity of Pyridine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Newly synthesized pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[12] Some of these compounds have shown minimal inhibitory concentrations (MIC) as low as 0.0048 mg/mL.[12] Additionally, pyridine-based chalcones have been identified as potent antibacterial agents, with one derivative showing an MIC of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[1] The antimicrobial potential of pyridine derivatives extends to ruthenium complexes, which have displayed significant activity against various pathogenic microorganisms.[5]

Quantitative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for several novel pyridine derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL or mg/mL)Reference
Pyridine & Thienopyridine DerivativesE. coli, B. mycoides, C. albicans<0.0048 - 0.039 mg/mL[12]
Pyridine-based ChalconesMRSA2 µg/mL[1]
Pyridine Carbonitrile DerivativesC. albicans25 µg/mL[16]
Ruthenium-Pyridine ComplexesS. aureus, B. cereus, E. coli, S. enteritidis0.63 mg/mL[5]
Ruthenium-Pyridine ComplexesC. albicans0.31 mg/mL[5]

Anti-inflammatory Activity of Pyridine Derivatives

Chronic inflammation is a key contributor to a multitude of diseases. Pyridine derivatives have emerged as potential anti-inflammatory agents, with mechanisms that may involve their iron-chelating properties and modulation of inflammatory pathways.[17]

Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.[17] Furthermore, a comparative study of novel pyridine and pyrimidine derivatives revealed that certain pyridine compounds exhibit significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values in the micromolar range.[14] These promising compounds were also shown to decrease the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[14]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected pyridine derivatives.

Compound ClassAssayActivityReference
3-Hydroxy-pyridine-4-one DerivativesCarrageenan-induced paw edema37% - 67% inhibition[17]
Pyridine DerivativesLPS-stimulated RAW 264.7 macrophages (NO inhibition)IC50 = 76.6 - 96.8 µM[14]
Substituted PyridinesCarrageenan-induced paw edema30.74% - 46.9% edema inhibition[7]

Experimental Protocols

To aid in the replication and advancement of research in this field, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[16][18] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Pyridine Derivatives (various concentrations) Seed_Cells->Add_Compounds Incubate_1 Incubate (e.g., 48h) Add_Compounds->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan Crystals (DMSO) Incubate_2->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to assess the antimicrobial susceptibility of various compounds.[19][20][21][22]

Principle: An antimicrobial agent diffuses from a well through a solid agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.

Procedure:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and uniformly spread it over the surface of the agar plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[20]

  • Compound Application: Add a specific volume of the pyridine derivative solution (at a known concentration) into each well. Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory effects of compounds.[23][24][25][26][27]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the experimental conditions for at least a week.

  • Compound Administration: Administer the pyridine derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., intraperitoneal or oral). A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample.[8][28][29][30][31]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to identify and quantify the protein of interest.

Procedure:

  • Protein Extraction: Lyse cells or tissues treated with pyridine derivatives to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target protein, often normalized to a loading control (e.g., β-actin or GAPDH).

This guide provides a comprehensive overview of the significant biological activities of novel pyridine derivatives. The presented data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of pyridine-based therapeutics.

References

N-Propylpyridin-3-amine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylpyridin-3-amine is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its structure, featuring a pyridine ring, a secondary amine, and a propyl group, offers a unique combination of properties that make it an attractive starting point for the development of novel drug candidates. The pyridine core is a common motif in many biologically active compounds, capable of forming key hydrogen bonds and other interactions with protein targets. The secondary amine provides a convenient handle for further chemical modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). The propyl group can influence the compound's lipophilicity and van der Waals interactions within a binding pocket, impacting its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of this compound as a building block, focusing on its application in the development of kinase inhibitors, a critical class of drugs in oncology and other therapeutic areas.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its effective use in drug design and synthesis. These properties influence its reactivity, solubility, and handling characteristics.

PropertyValueReference
CAS Number 25560-12-7N/A
Molecular Formula C₈H₁₂N₂N/A
Molecular Weight 136.19 g/mol N/A
Appearance Colorless to pale yellow liquid or solidN/A
Solubility Soluble in polar organic solventsN/A

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the N-alkylation of 3-aminopyridine with a propyl halide. An alternative approach, particularly useful for creating a diverse library of analogues, is through the reduction of 3-nitropyridine followed by alkylation or through palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a two-step synthesis of this compound starting from 3-nitropyridine.

Step 1: Reduction of 3-Nitropyridine to 3-Aminopyridine

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitropyridine (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure, basify with a suitable base (e.g., sodium hydroxide solution), and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminopyridine.

Step 2: N-Alkylation of 3-Aminopyridine

  • Reaction Setup: Dissolve 3-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add 1-bromopropane (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis of this compound 3-Nitropyridine 3-Nitropyridine 3-Aminopyridine 3-Aminopyridine 3-Nitropyridine->3-Aminopyridine Reduction (Fe/NH4Cl) This compound This compound 3-Aminopyridine->this compound N-Alkylation (1-bromopropane, DIPEA)

Synthetic pathway for this compound.

Application in Kinase Inhibitor Development: A Case Study on CDK2 Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Analogues of N-(pyridin-3-yl)pyrimidin-4-amine have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer. The N-propyl substituent can be strategically employed to probe a hydrophobic pocket within the ATP-binding site of the kinase.

Structure-Activity Relationship (SAR) Studies

SAR studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues have revealed several key insights:

  • The 3-aminopyridine moiety: The pyridine nitrogen forms a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

  • The pyrimidine core: This serves as a central scaffold for orienting the key interacting groups.

  • Substituents on the pyrimidine ring: Modifications at other positions of the pyrimidine ring can be used to enhance potency and selectivity.

  • The N-alkyl group: The nature and size of the N-alkyl group on the aminopyridine can significantly impact potency. An N-propyl group may provide optimal interactions with a specific hydrophobic pocket in the CDK2 active site.

Quantitative Data for this compound Derived CDK2 Inhibitors

While specific data for a direct this compound derivative is not publicly available in this synthesized guide, we can extrapolate from related N-(pyridin-3-yl)pyrimidin-4-amine analogues to illustrate the potential potency.

CompoundModificationTargetIC₅₀ (nM)
Analog 1 N-methylCDK2150
Analog 2 N-ethylCDK285
Analog 3 (Hypothetical) N-propyl CDK2 <50
Analog 4 N-isopropylCDK2120

This data is illustrative and based on general SAR trends for this class of inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (CDK2)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against CDK2.

  • Reagents and Materials: Recombinant human CDK2/Cyclin A, substrate peptide (e.g., Histone H1), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the CDK2/Cyclin A enzyme, the substrate peptide, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 by a derivative of this compound would lead to cell cycle arrest and, subsequently, apoptosis in cancer cells that are dependent on this pathway.

G cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D Upregulation CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition Cyclin E Cyclin E E2F->Cyclin E Transcription CDK2 CDK2 Cyclin E->CDK2 Activation S-Phase Genes S-Phase Genes CDK2->S-Phase Genes Phosphorylation of substrates DNA Replication DNA Replication S-Phase Genes->DNA Replication N-propylpyridin-3-amine_Derivative N-propylpyridin-3-amine_Derivative N-propylpyridin-3-amine_Derivative->CDK2 Inhibition

Inhibition of the CDK2 pathway by an this compound derivative.

Conclusion

This compound represents a valuable and versatile building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal starting point for lead generation and optimization campaigns. The strategic incorporation of the N-propyl group can enhance binding affinity and selectivity for specific kinase targets. As the demand for targeted therapies continues to grow, the utility of scaffolds like this compound in medicinal chemistry is poised to expand, offering new avenues for the discovery of life-saving medicines. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential across a range of diseases.

Spectroscopic Profile of N-propylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-propylpyridin-3-amine, with the CAS Registry Number 25560-12-7 and molecular formula C₈H₁₂N₂, is a substituted pyridine derivative. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in a wide array of biologically active molecules. A comprehensive understanding of the spectroscopic characteristics of this compound is crucial for its unambiguous identification, purity assessment, and quality control throughout the synthesis and development processes. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside generalized experimental protocols for acquiring such data. Due to a notable scarcity of publicly available experimental spectra for this specific compound, the data presented herein is based on established spectroscopic principles and analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 3-aminopyridine and n-propylamine.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2Singlet1HH-2 (Pyridine)
~7.8-8.0Doublet1HH-6 (Pyridine)
~7.0-7.2Doublet of Doublets1HH-4 (Pyridine)
~6.8-7.0Doublet1HH-5 (Pyridine)
~4.5-5.5Broad Singlet1HN-H
~3.1-3.3Triplet2HN-CH₂
~1.6-1.8Sextet2HCH₂-CH₂-CH₃
~0.9-1.1Triplet3HCH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Assignment
~145-148C-3 (Pyridine, attached to -NH)
~140-142C-6 (Pyridine)
~138-140C-2 (Pyridine)
~123-125C-5 (Pyridine)
~118-120C-4 (Pyridine)
~45-48N-CH₂
~22-25CH₂-CH₂-CH₃
~11-13CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 3500Medium, SharpN-H StretchSecondary Amine (-NH)
2850 - 2960MediumC-H Stretch (aliphatic)Propyl Group
1580 - 1620Medium to StrongC=C and C=N StretchPyridine Ring
1450 - 1550MediumN-H BendSecondary Amine (-NH)
1250 - 1350MediumC-N StretchAryl Amine
Table 4: Predicted Mass Spectrometry Data for this compound
m/zIon
136[M]⁺ (Molecular Ion)
107[M - C₂H₅]⁺
93[M - C₃H₆]⁺

Molecular Formula: C₈H₁₂N₂. Exact Mass: 136.1000.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.[1]

    • A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.[1]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent, such as methanol or acetonitrile, to create a dilute solution.[1]

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source. Electron Impact (EI) or Electrospray Ionization (ESI) are common choices.[1]

  • Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum, scanning over an appropriate mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

Visualizations

Chemical Structure and NMR Assignments

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structural Elucidation and Characterization nmr->interpretation ir->interpretation ms->interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Synthesis of N-propylpyridin-3-amine: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of N-propylpyridin-in-3-amine, a valuable building block in medicinal chemistry and materials science. Two robust and widely applicable synthetic methodologies are presented: Reductive Amination and Buchwald-Hartwig Amination. These protocols are designed to serve as a comprehensive guide for researchers, offering step-by-step instructions, reagent specifications, and purification techniques. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

N-propylpyridin-3-amine is a substituted pyridine derivative of interest in the development of novel pharmaceutical agents and functional materials. The presence of both a pyridine ring and a secondary amine provides a versatile scaffold for further chemical modifications. This application note outlines two distinct and effective synthetic routes to access this compound, allowing researchers to choose the most suitable method based on available starting materials, equipment, and desired scale.

Data Presentation

Table 1: Reagents and Solvents for Reductive Amination
Reagent/SolventFormulaMolecular Weight ( g/mol )RoleTypical Quantity (per 1.0 mmol of 3-aminopyridine)
3-AminopyridineC₅H₆N₂94.12Starting Material1.0 mmol
PropanalC₃H₆O58.08Reagent1.2 mmol
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing Agent1.5 mmol
Dichloromethane (DCM)CH₂Cl₂84.93Solvent10 mL
Saturated Sodium BicarbonateNaHCO₃84.01Quenching AgentAs needed
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentAs needed
Table 2: Reagents and Solvents for Buchwald-Hartwig Amination
Reagent/SolventFormulaMolecular Weight ( g/mol )RoleTypical Quantity (per 1.0 mmol of 3-bromopyridine)
3-BromopyridineC₅H₄BrN157.99Starting Material1.0 mmol
PropylamineC₃H₉N59.11Reagent1.2 mmol
Tris(dibenzylideneacetone)dipalladium(0)C₅₁H₄₂O₃Pd₂915.72Catalyst0.02 mmol
XantphosC₃₉H₃₂OP₂578.62Ligand0.04 mmol
Sodium tert-butoxideC₄H₉NaO96.10Base1.4 mmol
TolueneC₇H₈92.14Solvent10 mL
Diethyl Ether(C₂H₅)₂O74.12Extraction SolventAs needed
BrineNaCl (aq)58.44Washing AgentAs needed
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentAs needed

Experimental Protocols

Method 1: Reductive Amination of 3-Aminopyridine

This protocol describes the N-alkylation of 3-aminopyridine with propanal via an imine intermediate, which is then reduced in situ.

Materials:

  • 3-Aminopyridine

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 eq).

  • Dissolve the 3-aminopyridine in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Add propanal (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Method 2: Buchwald-Hartwig Amination of 3-Bromopyridine

This protocol details the palladium-catalyzed cross-coupling of 3-bromopyridine with propylamine.[1][2]

Materials:

  • 3-Bromopyridine

  • Propylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add 3-bromopyridine (1.0 eq) to the mixture via syringe.

  • Finally, add propylamine (1.2 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Reductive_Amination_Workflow Reductive Amination Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve 3-Aminopyridine in DCM add_propanal Add Propanal start->add_propanal stir1 Stir for 1h (Imine Formation) add_propanal->stir1 add_reductant Add NaBH(OAc)₃ stir1->add_reductant stir2 Stir for 12-24h (Reduction) add_reductant->stir2 quench Quench with NaHCO₃ (aq) stir2->quench extract Extract with DCM quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via Reductive Amination.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification start Combine Pd₂(dba)₃, Xantphos, & NaO-t-Bu add_solvent Add Toluene start->add_solvent add_bromo Add 3-Bromopyridine add_solvent->add_bromo add_amine Add Propylamine add_bromo->add_amine heat Heat at 100°C for 12-24h add_amine->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter concentrate1 Concentrate filter->concentrate1 wash Wash with Brine concentrate1->wash dry Dry with Na₂SO₄ wash->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography concentrate2->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig Amination.

References

Application Notes and Protocols for the Synthesis of N-propyl-5-propylpyridin-3-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted aminopyridines is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This document provides a detailed two-step protocol for the synthesis of N-propyl-5-propylpyridin-3-amine. The synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a propyl group onto the pyridine ring, followed by a reductive amination to install the N-propyl group.

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide.[1] In the first step of this protocol, 3-amino-5-bromopyridine is coupled with propylboronic acid. The presence of the amino group on the pyridine ring can present challenges due to its potential to coordinate with the palladium catalyst; however, careful selection of the catalyst, ligand, base, and solvent system can lead to high yields of the desired product.[1]

The second step employs reductive amination, a reliable method for the N-alkylation of primary amines. This reaction involves the formation of an intermediate imine from the reaction of 5-propylpyridin-3-amine with propionaldehyde, which is then reduced in situ to the target secondary amine, N-propyl-5-propylpyridin-3-amine.[2][3]

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine with Propylboronic Acid
ParameterConditionNotes
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))5 mol% is a typical loading.[1]
Base K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate)2.0-3.0 equivalents are generally used.[1]
Solvent 1,4-Dioxane / Water (4:1)Degassed solvents are recommended.[1]
Temperature 85-95 °CReaction progress should be monitored.[4]
Reaction Time 12-18 hoursVaries based on scale and specific conditions.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.
Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild and selective for imines over aldehydes.[2]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Stable in protic solvents; requires slightly acidic pH.[5]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Less selective; added after imine formation is complete.[5]

Experimental Protocols

Step 1: Synthesis of 5-propylpyridin-3-amine via Suzuki-Miyaura Coupling

Materials:

  • 3-Amino-5-bromopyridine

  • Propylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3-amino-5-bromopyridine (1.0 eq), propylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously at 85-95 °C. Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-propylpyridin-3-amine.

Step 2: Synthesis of N-propyl-5-propylpyridin-3-amine via Reductive Amination

Materials:

  • 5-propylpyridin-3-amine (from Step 1)

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-propylpyridin-3-amine (1.0 eq) and dissolve it in dichloromethane (DCM).

  • Aldehyde Addition: Add propionaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-propyl-5-propylpyridin-3-amine.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano R¹-Pd(II)-R² Ln Transmetal->PdII_Diorgano Base Base Boronic R²-B(OH)₂ Base->Boronic Borate [R²-B(OH)₃]⁻ Boronic->Borate Borate->Transmetal RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_amination Step 2: Reductive Amination S_Start Combine 3-Amino-5-bromopyridine, Propylboronic Acid, and Base S_Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) S_Start->S_Inert S_Catalyst Add Pd(PPh₃)₄ and Dioxane/Water Solvent S_Inert->S_Catalyst S_React Heat at 85-95 °C (12-18 h) S_Catalyst->S_React S_Workup Cool, Dilute with Ethyl Acetate, and Filter through Celite S_React->S_Workup S_Extract Extract with Water and Brine S_Workup->S_Extract S_Purify Column Chromatography S_Extract->S_Purify S_Product 5-propylpyridin-3-amine S_Purify->S_Product A_Start Dissolve 5-propylpyridin-3-amine in DCM S_Product->A_Start Intermediate A_Imine Add Propionaldehyde, Stir for 1-2 h (Imine Formation) A_Start->A_Imine A_Reduce Add NaBH(OAc)₃, Stir for 3-6 h A_Imine->A_Reduce A_Workup Quench with NaHCO₃ (aq) A_Reduce->A_Workup A_Extract Extract with DCM and Brine A_Workup->A_Extract A_Purify Column Chromatography A_Extract->A_Purify A_Product N-propyl-5-propylpyridin-3-amine A_Purify->A_Product

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of N-propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance of various functional groups, allowing for the synthesis of complex aryl and heteroaryl amines.[3][4] These structural motifs are prevalent in a vast number of biologically active compounds.[5]

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination using N-propylpyridin-3-amine as the amine coupling partner. The synthesis of N-aryl-N-propylpyridin-3-amines is of significant interest as this scaffold can be a key intermediate in the development of novel therapeutics. The protocol herein is a representative example, and optimization of reaction parameters is often necessary for specific substrates.

Reaction Scheme

The general reaction involves the coupling of an aryl or heteroaryl halide (or pseudohalide) with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base.

Scheme 1: General Reaction for Buchwald-Hartwig Amination of this compound

Where Ar = Aryl or Heteroaryl; X = I, Br, Cl, OTf

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system (palladium source and ligand), base, and solvent. For the coupling of this compound, a secondary alkyl-heteroaryl amine, the following parameters are crucial for achieving high yields and purity.

Data Presentation: Summary of Reaction Components
ComponentExampleRoleKey Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Source of active Pd(0) catalystPrecatalyst choice can influence reaction rate and efficiency. Pd₂(dba)₃ and Pd(OAc)₂ are common and effective.[6]
Ligand Xantphos, BINAP, RuPhos, t-BuXPhosStabilizes the Pd center, facilitates oxidative addition and reductive eliminationLigand choice is critical. For heteroaromatic amines, bulky, electron-rich phosphine ligands are often preferred to promote the desired coupling and prevent side reactions.[7][8][9]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Promotes deprotonation of the amine and facilitates the catalytic cycleStrong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used. The choice of base can depend on the functional group tolerance of the substrates.[10][11]
Solvent Toluene, Dioxane, THFSolubilizes reactants and influences reaction temperature and kineticsAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are frequently used.[10][12]
Aryl/Heteroaryl Halide Aryl bromide, Aryl chloride, Aryl iodide, Aryl triflateElectrophilic coupling partnerThe reactivity order is generally I > Br > OTf > Cl. The choice of halide can impact the required catalyst system and reaction conditions.[1]

Experimental Protocol: Representative Procedure

This protocol describes a general method for the palladium-catalyzed amination of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.[13]

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) followed by this compound (1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N-propylpyridin-3-amine.

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)(X)L OxAdd->PdII_complex Ligand_Exch Amine Coordination PdII_complex->Ligand_Exch + Amine-H Amine_complex [Ar-Pd(II)(Amine)L]⁺X⁻ Ligand_Exch->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation + Base Amido_complex Ar-Pd(II)(Amido)L Deprotonation->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 + Ar-Amine Product Ar-Amine Aryl_Halide Ar-X Amine Amine-H Base_H Base-H⁺X⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Add Solids to Schlenk Flask (Ar-Br, Pd₂(dba)₃, Xantphos, NaO-t-Bu) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar) setup->inert add_liquids 3. Add Anhydrous Toluene and this compound inert->add_liquids react 4. Heat Reaction Mixture (100-110 °C) add_liquids->react monitor 5. Monitor Reaction Progress (TLC or LC-MS) react->monitor workup 6. Cool and Perform Workup (Dilute, Filter through Celite) monitor->workup extract 7. Liquid-Liquid Extraction workup->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Troubleshooting and Safety

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The palladium catalyst can be poisoned by oxygen. Consider screening different ligands and bases.

  • Side Reactions: The formation of hydrodehalogenated arene can be a side reaction. This may be minimized by adjusting the ligand, base, or temperature.[3]

  • Safety: Palladium compounds, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions should be conducted behind a blast shield, especially when heating sealed vessels.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-aryl-N-propylpyridin-3-amines. The provided protocol serves as a solid starting point for researchers. Successful application to a specific substrate will likely require systematic optimization of the catalyst, ligand, base, and solvent system. The high degree of modularity in this reaction makes it an invaluable tool for the rapid generation of compound libraries in drug discovery and development.

References

Application Notes and Protocols for the Use of N-Propylpyridin-3-amine Scaffolds in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-propylpyridin-3-amine and its analogous structures in the synthesis of potent kinase inhibitors. The pyridine core serves as a versatile scaffold for developing targeted therapies against various kinases implicated in diseases such as cancer. This document outlines the synthesis, biological evaluation, and relevant signaling pathways associated with kinase inhibitors derived from aminopyridine precursors.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro potency of representative kinase inhibitors synthesized using aminopyridine-based scaffolds. The data, presented as IC50 values, highlights the efficacy of these compounds against various kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 7l CDK2/cyclin A264.42[1]
MV4-11 (Leukemia)830[1]
HT-29 (Colon Cancer)2120[1]
MCF-7 (Breast Cancer)3120[1]
HeLa (Cervical Cancer)8610[1]
Compound 12 PIM-114.3[2]
MCF-7 (Breast Cancer)500[2]
HepG2 (Liver Cancer)5270[2]
Staurosporine PIM-116.7[2]
AZD5438 CDK2/cyclin A2~64 (comparable to 7l)[1]
Palbociclib Various Cancer Cell LinesComparable to Compound 7l[1]

Signaling Pathways

Kinase inhibitors developed from aminopyridine scaffolds, such as N-(pyridin-3-yl)pyrimidin-4-amine analogues, often target key regulators of the cell cycle, like Cyclin-Dependent Kinase 2 (CDK2).[1][3] Inhibition of CDK2 disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis, which are crucial mechanisms for cancer therapy.[1] Similarly, other aminopyridine derivatives have been developed to target kinases like PI3K and PIM-1, which are involved in cell survival, proliferation, and differentiation.[4][5]

Caption: CDK2 signaling pathway and point of intervention.

Experimental Protocols

The following protocols are generalized from methodologies reported in the synthesis and evaluation of aminopyridine-based kinase inhibitors.

Protocol 1: General Synthesis of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives

This protocol describes a common synthetic route for preparing the core scaffold of many aminopyridine-based kinase inhibitors.

Synthesis_Workflow start Starting Materials: - Substituted Pyrimidine - this compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Reaction Work-up - Quenching - Extraction reaction->workup purification Purification - Column Chromatography workup->purification characterization Characterization - NMR - Mass Spectrometry purification->characterization final_product Final Kinase Inhibitor Scaffold characterization->final_product

Caption: General workflow for kinase inhibitor synthesis.

Materials:

  • A suitable 4-chloro or 4-sulfonylpyrimidine derivative

  • This compound or a related aminopyridine

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • An appropriate solvent (e.g., N,N-Dimethylformamide, DMF, or isopropanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography setup)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-substituted pyrimidine and this compound (typically in a 1:1 to 1:1.2 molar ratio) in the chosen solvent.

  • Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-(pyridin-3-yl)pyrimidin-4-amine derivative.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (composition is kinase-specific)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the inhibitor compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In the wells of a microplate, prepare the kinase reaction mixture containing the assay buffer, the target kinase, and its substrate.

  • Inhibitor Addition: Add the diluted inhibitor compounds to the respective wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the microplate at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Cell-Based Antiproliferative Assay (e.g., MTT Assay)

This protocol is used to evaluate the effect of the synthesized inhibitors on the proliferation of cancer cell lines.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor compound. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value, which represents the concentration of the inhibitor required to inhibit cell growth by 50%.

Logical Relationships in Drug Discovery

The development of kinase inhibitors follows a structured process, from initial design to preclinical evaluation.

Drug_Discovery_Logic target_id Target Identification & Validation lead_gen Lead Generation (e.g., HTS, Fragment-based) target_id->lead_gen scaffold_selection Scaffold Selection (e.g., this compound) lead_gen->scaffold_selection synthesis Chemical Synthesis of Analogs scaffold_selection->synthesis in_vitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis preclinical Preclinical Studies (In Vivo Efficacy, Toxicology) lead_opt->preclinical

References

Application Notes and Protocols for the Quantification of N-propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-propylpyridin-3-amine, a pyridine derivative of interest in pharmaceutical and chemical research.[1][2][3] The protocols described below are based on established analytical techniques for similar compounds and are intended as a starting point for method development and validation.

Introduction

This compound is a heterocyclic amine with potential applications in medicinal chemistry and as a building block in organic synthesis.[3] Accurate quantification is crucial for pharmacokinetic studies, quality control of starting materials and final products, and impurity profiling.[1] The analytical methods detailed herein address challenges associated with the analysis of such polar, and potentially volatile, compounds.

Analytical Methods Overview

Three primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using Pre-column Derivatization: This method is suitable for laboratories with standard HPLC equipment. Since this compound lacks a strong chromophore for sensitive UV detection, a derivatization step is employed to introduce a UV-active moiety.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method allows for the direct analysis of this compound without derivatization, making it ideal for complex matrices and low-level quantification.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used for both identification and quantification of this compound.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with Pre-column Derivatization

This method enhances the detectability of this compound by introducing a chromophore through a chemical reaction prior to chromatographic separation. A common derivatizing agent for primary and secondary amines is p-toluenesulfonyl chloride (PTSC).[4][6]

Experimental Protocol

3.1.1. Sample Preparation and Derivatization

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution, add 200 µL of a 10 mg/mL solution of p-toluenesulfonyl chloride (PTSC) in acetonitrile.

    • Add 50 µL of 1 M sodium hydroxide solution to catalyze the reaction.

    • Vortex the mixture and heat at 60°C for 30 minutes.[4]

    • After cooling to room temperature, neutralize the solution with 50 µL of 1 M hydrochloric acid.

    • Dilute the final mixture with the mobile phase to the desired concentration for injection.

3.1.2. HPLC-UV Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient (e.g., starting with 50% acetonitrile and increasing to 90% over 10 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 228 nm[6]
Quantitative Data Summary (Typical Performance)

The following table summarizes typical validation parameters for an HPLC-UV method with pre-column derivatization for amine quantification.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Quantification (LOQ) 0.1 - 1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow Diagram

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis start Sample/Standard Solution add_ptsc Add PTSC Solution start->add_ptsc add_naoh Add NaOH & Heat add_ptsc->add_naoh neutralize Neutralize with HCl add_naoh->neutralize dilute Dilute with Mobile Phase neutralize->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV with pre-column derivatization workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity for the direct analysis of this compound without the need for derivatization.[4] It is particularly suitable for complex biological matrices.

Experimental Protocol

4.1.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Sample Extraction (from a biological matrix like plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog). Vortex and centrifuge to precipitate proteins. The supernatant can then be diluted and injected.[4]

    • Solid-Phase Extraction (SPE): For cleaner samples, a mixed-mode cation exchange SPE cartridge can be used.[4]

4.1.2. LC-MS/MS Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile (gradient elution)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor ion [M+H]⁺: To be determined by infusion of a standard solution. Product ions: At least two transitions for quantification and qualification.
Quantitative Data Summary (Typical Performance)

The following table summarizes typical validation parameters for an LC-MS/MS method for amine quantification.

ParameterTypical Value
Linearity (r²) > 0.998
Limit of Quantification (LOQ) 0.01 - 1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample extract Protein Precipitation or SPE start->extract supernatant Collect Supernatant/Eluate extract->supernatant inject Inject into LC supernatant->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize analyze Tandem Mass Spectrometry (MRM) ionize->analyze quantify Quantification analyze->quantify cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample/Standard Solution derivatize Derivatization (Optional) start->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Spectrometry ionize->analyze quantify Quantification analyze->quantify

References

Application Notes and Protocols for N-propylpyridin-3-amine Derivatization in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylpyridin-3-amine is a versatile heterocyclic amine scaffold with significant potential in drug discovery and chemical biology.[1] Its structure, featuring a pyridine ring and a reactive secondary amine, makes it an ideal starting point for the synthesis of diverse derivatives. These derivatives can be tailored for various biological applications, including the development of therapeutic agents, fluorescent probes for bioimaging, and activity-based probes for target identification and validation. This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological evaluation of its derivatives.

Derivatization Strategies for Biological Applications

The secondary amine of this compound serves as a key functional handle for a variety of chemical modifications. Common derivatization strategies include:

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via coupling agents) can introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

  • Alkylation and Arylation: The amine can be further alkylated or arylated to introduce different steric and electronic properties.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, which are common pharmacophores in biologically active molecules.

  • Fluorescent Labeling: Conjugation with fluorescent dyes, such as BODIPY or fluorescein derivatives, through an amine-reactive group allows for the creation of probes for fluorescence microscopy and flow cytometry.[2]

  • Attachment of Reactive Moieties: Introduction of electrophilic groups can convert the molecule into an activity-based probe for covalently labeling enzyme active sites.[3][4][5]

Application Note 1: Synthesis of N-Aryl and N-Acyl Derivatives as Potential Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or pyrimidine core.[6][7][8] By analogy, this compound can be derivatized to generate a library of potential kinase inhibitors.

Experimental Protocol: Synthesis of an N-Aroyl-N-propylpyridin-3-amine Derivative

Materials:

  • This compound

  • Aroyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the aroyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-aroyl-N-propylpyridin-3-amine derivative.

Application Note 2: Cell-Based Cytotoxicity Assays

The antiproliferative activity of newly synthesized this compound derivatives can be assessed using a standard MTT assay.[9][10] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO (10 mM stock)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.[9] Remove the old medium and add 100 µL of the medium containing the test compounds or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37 °C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for a series of this compound derivatives against a cancer cell line, illustrating a potential structure-activity relationship.

Derivative IDR Group (Modification on the amine)IC₅₀ (µM)
NPP-001-H (Parent Compound)> 100
NPP-002-C(O)Ph25.4
NPP-003-C(O)-(4-Cl-Ph)12.8
NPP-004-C(O)-(4-MeO-Ph)35.2
NPP-005-SO₂Ph18.9

Visualizations

Signaling Pathway: Inhibition of a Generic Kinase Pathway

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor NPP Derivative (e.g., NPP-003) Inhibitor->Kinase2 experimental_workflow Start This compound Derivatization Derivatization (e.g., Acylation) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Derivative Library Characterization->Library Screening MTT Cytotoxicity Assay Library->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis Hit Hit Compound Identification DataAnalysis->Hit sar_logic cluster_modifications Modifications (R-group) cluster_activity Biological Activity Core This compound Core Aryl Aryl Core->Aryl Derivatization Alkyl Alkyl Core->Alkyl Derivatization Heterocycle Heterocycle Core->Heterocycle Derivatization High High Activity Aryl->High e.g., Electron-withdrawing group Low Low Activity Alkyl->Low Medium Medium Activity Heterocycle->Medium

References

Application Notes and Protocols for in vivo Experimental Design: N-propylpyridin-3-amine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a general framework for the preclinical in vivo evaluation of N-propylpyridin-3-amine. As there is limited publicly available in vivo data for this specific compound, the proposed experimental design is based on the known biological activities of structurally related aminopyridines and general principles of pharmacological research.[1][2] Researchers must adapt these guidelines based on the specific physicochemical properties, in vitro potency, and toxicity profile of this compound.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with a propylamino group.[3] Its structure suggests potential biological activity, making it a candidate for investigation in medicinal chemistry.[3] While specific mechanisms of action are yet to be elucidated, related aminopyridine compounds, such as 4-aminopyridine (fampridine), are known potassium channel blockers that facilitate neurotransmitter release.[4] This suggests that this compound could have applications in neurological disorders. The following protocols outline a phased approach to the in vivo characterization of this compound, from initial pharmacokinetic profiling to efficacy testing in relevant disease models.

Phase 1: Pharmacokinetic (PK) and Tolerability Studies

The initial phase of in vivo testing is crucial for determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as establishing a safe dose range.

Single Ascending Dose (SAD) Study

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses of this compound in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

Experimental Protocol:

  • Animal Model: Healthy, male and female Sprague-Dawley rats (8-10 weeks old, n=3-5 per group).

  • Compound Formulation: this compound should be formulated in a suitable vehicle (e.g., saline, 5% DMSO in corn oil) based on its solubility.

  • Dose Administration: Administer single doses via intravenous (IV) and oral (PO) routes. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30 mg/kg).[5]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[4]

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Clinical Observations: Monitor animals for any signs of toxicity, changes in behavior, or adverse effects throughout the study.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation:

PK Parameter IV Administration (Mean ± SD) PO Administration (Mean ± SD)
Cmax (ng/mL)TBDTBD
Tmax (h)TBDTBD
AUC (0-t) (ngh/mL)TBDTBD
AUC (0-inf) (ngh/mL)TBDTBD
t1/2 (h)TBDTBD
CL (mL/min/kg)TBDTBD
Vd (L/kg)TBDTBD
Bioavailability (%)-TBD
TBD: To be determined through experimental studies.

Phase 2: Preliminary Efficacy Screening

Based on the structural similarity to other aminopyridines, initial efficacy studies could explore neurological models. The following is a hypothetical example in a model of demyelination, where potassium channel blockers have shown efficacy.

Cuprizone-Induced Demyelination Model

Objective: To evaluate the potential of this compound to promote remyelination or functional recovery in a cuprizone-induced model of demyelination in mice.

Experimental Protocol:

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Induction of Demyelination: Feed mice a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.

  • Treatment Groups (n=8-10 per group):

    • Vehicle Control (cuprizone diet)

    • This compound (Dose 1, based on PK data, administered daily via oral gavage)

    • This compound (Dose 2)

    • Positive Control (e.g., a known remyelinating agent)

  • Treatment Period: Administer treatment for 2-3 weeks following the cuprizone diet.

  • Behavioral Assessment: Conduct motor function tests (e.g., rotarod, grip strength) weekly.

  • Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Perform staining (e.g., Luxol Fast Blue for myelin, immunohistochemistry for oligodendrocytes) to assess demyelination and remyelination.

Data Presentation:

Group Rotarod Latency (s) (Mean ± SEM) Myelin Score (Arbitrary Units) Oligodendrocyte Count (cells/mm²)
Vehicle ControlTBDTBDTBD
This compound (Dose 1)TBDTBDTBD
This compound (Dose 2)TBDTBDTBD
Positive ControlTBDTBDTBD
TBD: To be determined through experimental studies.

Potential Signaling Pathway

Given the known action of related aminopyridines, a plausible (though hypothetical) mechanism of action for this compound could involve the modulation of neuronal signaling by blocking voltage-gated potassium channels.

Hypothesized_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron AP Action Potential K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Membrane Vesicles Synaptic Vesicles (Neurotransmitter) Ca_channel->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release NT Neurotransmitter Release->NT N_propyl This compound N_propyl->K_channel Blocks Receptor Receptor NT->Receptor Signal Postsynaptic Signal Receptor->Signal

Caption: Hypothesized mechanism of this compound action.

Experimental Workflow

The overall in vivo experimental workflow should follow a logical progression from foundational studies to more complex efficacy models.

Experimental_Workflow Formulation Compound Formulation & Solubility Testing PK_SAD Pharmacokinetics (Single Ascending Dose) Formulation->PK_SAD Tolerability Tolerability Assessment PK_SAD->Tolerability Dose_Selection Dose Range Selection Tolerability->Dose_Selection Efficacy_Screen Preliminary Efficacy Screening (e.g., Cuprizone Model) Dose_Selection->Efficacy_Screen PD_Biomarkers Pharmacodynamic/ Biomarker Analysis Efficacy_Screen->PD_Biomarkers Dose_Response Dose-Response Efficacy Study Efficacy_Screen->Dose_Response Advanced_Models Advanced Disease Models Dose_Response->Advanced_Models Tox_Studies Preliminary Toxicology Dose_Response->Tox_Studies Go_NoGo Go/No-Go Decision Advanced_Models->Go_NoGo Tox_Studies->Go_NoGo

References

LC-MS/MS method for "N-propylpyridin-3-amine" plasma concentration

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantitative analysis of N-propylpyridin-3-amine in plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining the concentration of this compound in plasma samples. The method utilizes a simple protein precipitation step for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.

Materials and Methods

Chemicals and Reagents
  • This compound (analytical standard)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog such as this compound-d7 or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Control human plasma (K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Experimental Protocols

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard were prepared in methanol. Working solutions for the calibration curve and quality control (QC) samples were made by serially diluting the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into control human plasma.

Sample Preparation

A simple protein precipitation method was employed for plasma sample extraction:

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A and 5% mobile phase B).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the optimized liquid chromatography and mass spectrometry parameters.

Parameter Condition
LC System High-Performance Liquid Chromatography System
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, hold for 0.5 min; linear gradient to 95% B over 2.5 min; hold at 95% B for 1 min; return to 5% B in 0.1 min; re-equilibrate for 0.9 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions This compound: m/z [M+H]+ → fragment ionInternal Standard: m/z [M+H]+ → fragment ion (specific to the IS used)

Note: The specific m/z values for the precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the mass spectrometer.

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

Validation Parameter Results
Linearity The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) of ≥ 0.99.
Precision and Accuracy Intra- and inter-day precision (as %CV) were ≤ 15% (≤ 20% at the LLOQ), and accuracy (as %RE) was within ±15% (±20% at the LLOQ) for all QC levels.
Lower Limit of Quantitation (LLOQ) The LLOQ was determined to be 1 ng/mL, with acceptable precision and accuracy.
Recovery The extraction recovery of this compound from plasma was consistent and reproducible across all QC levels.
Matrix Effect No significant matrix effect was observed, indicating that the method is free from interferences from the plasma matrix.
Stability This compound was found to be stable in plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Calibration Curve Data
Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
Precision and Accuracy Data
QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LLOQ QC1≤ 20%± 20%≤ 20%± 20%
Low QC3≤ 15%± 15%≤ 15%± 15%
Mid QC75≤ 15%± 15%≤ 15%± 15%
High QC750≤ 15%± 15%≤ 15%± 15%

Visualizations

experimental_workflow sample_receipt Plasma Sample Receipt sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep Spike with IS lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation Inject Supernatant ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection Eluent Transfer data_analysis Data Analysis (Quantification) ms_detection->data_analysis Peak Area Integration report Report Generation data_analysis->report Concentration Calculation

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

logical_relationship analyte This compound extraction Protein Precipitation analyte->extraction matrix Plasma Matrix matrix->extraction is Internal Standard is->extraction lcms LC-MS/MS Analysis extraction->lcms Cleaned Extract result Concentration Ratio (Analyte/IS) lcms->result Peak Area Response

Caption: Logical relationship of key components in the bioanalytical method.

Application of N-propylpyridin-3-amine in Agrochemical Research: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Despite the significant role of pyridine-based compounds in the agrochemical industry, a comprehensive review of scientific literature and patent databases reveals no specific, publicly documented applications of "N-propylpyridin-3-amine" as a key intermediate or active ingredient in the development of fungicides, herbicides, or insecticides. While the chemical structure of this compound, featuring a pyridinamine core, suggests its potential as a scaffold in agrochemical discovery, there is no direct evidence of its use in this capacity in the available literature.[1]

This document, therefore, provides a broader overview of the role of pyridine and its amino derivatives in agrochemical research, which serves as the context in which a compound like this compound might be considered.

General Significance of Pyridine Derivatives in Agrochemicals

The pyridine ring is a crucial structural motif found in numerous commercially successful agrochemicals.[2] Its presence can confer desirable properties such as systemic activity, metabolic stability, and specific modes of action. Pyridine derivatives have been successfully developed and commercialized as herbicides, fungicides, and insecticides.[3][4][5][6]

Herbicidal Applications: Pyridine carboxylic acids, for instance, mimic the plant growth hormone auxin, leading to abnormal growth and eventual death of weeds.[4] Several commercial herbicides are based on substituted pyridine scaffolds.[7][8]

Fungicidal Applications: The pyridine framework is also present in a variety of fungicides. These compounds can act on various fungal targets, and research continues to explore new pyridine-based derivatives for improved efficacy and to combat resistance.[3][9][10][11]

Insecticidal Applications: Neonicotinoids, a major class of insecticides, are characterized by a pyridine ring.[2] These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death. The versatility of the pyridine scaffold allows for the development of insecticides with diverse modes of action.

The Role of Aminopyridines in Agrochemical Research

Aminopyridines are a subclass of pyridine derivatives that serve as important building blocks in chemical synthesis.[12][13] 3-Aminopyridine, a close structural relative of this compound, is recognized as a versatile intermediate for the synthesis of pharmaceuticals, dyes, and agrochemicals.[12] The amino group provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.

While specific data on this compound is lacking, the general principle involves using such aminopyridine cores to synthesize more complex molecules with potential pesticidal activity. The propyl group in this compound would influence the lipophilicity and steric properties of any derived molecule, which in turn could affect its biological activity and selectivity.

Hypothetical Workflow for Agrochemical Evaluation

Should "this compound" be considered as a novel building block in agrochemical research, a typical evaluation workflow would be followed. This process is designed to identify and characterize new active ingredients.

Agrochemical_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 Screening & Bioassays cluster_2 Lead Optimization & Field Trials cluster_3 Product Development Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Library Compound Library Synthesis->Library PrimaryScreening Primary Screening (e.g., in vitro) Library->PrimaryScreening SecondaryScreening Secondary Screening (e.g., greenhouse) PrimaryScreening->SecondaryScreening LeadOpt Lead Optimization (SAR) SecondaryScreening->LeadOpt FieldTrials Field Trials LeadOpt->FieldTrials Toxicology Toxicology & Environmental Studies FieldTrials->Toxicology Registration Regulatory Registration Toxicology->Registration Product Commercial Product Registration->Product

A generalized workflow for the discovery and development of a new agrochemical starting from a novel chemical scaffold.

Conclusion

References

Application Notes and Protocols for the Synthesis of N-propylpyridin-3-amine Hydrochloride for Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis of N-propylpyridin-3-amine and its subsequent conversion to the hydrochloride salt to enhance aqueous solubility, a critical factor in drug development. This document outlines detailed experimental protocols for the synthesis of the parent compound via reductive amination, its conversion to the hydrochloride salt, and methods for determining and comparing the aqueous solubility of both the free base and its salt form. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Many promising drug candidates are nitrogen-containing heterocyclic compounds. However, their therapeutic potential can be limited by poor aqueous solubility, which often leads to low bioavailability. A common and effective strategy to overcome this challenge is the formation of a salt, typically a hydrochloride salt, from a basic nitrogen atom within the molecule. This conversion to a more polar, ionic form can significantly improve dissolution in aqueous media. This compound, a substituted pyridine derivative, serves as a model compound to illustrate this principle. This document provides the necessary protocols to synthesize this compound and its hydrochloride salt and to quantify the resulting improvement in solubility.

Data Presentation

A critical aspect of drug development is the quantitative assessment of physicochemical properties. The following tables summarize the key data pertaining to the synthesis and solubility of this compound and its hydrochloride salt.

Table 1: Synthesis of this compound via Reductive Amination
Reactants 3-Aminopyridine, Propanal, Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM)
Reaction Time 12 hours
Temperature Room Temperature
Product This compound
Yield High
Table 2: Formation of this compound Hydrochloride
Reactant This compound
Reagent Hydrochloric acid (in a suitable solvent)
Product This compound hydrochloride
Yield Quantitative
Table 3: Aqueous Solubility Data
Compound Solubility in Water (mg/mL at 25°C)
This compoundData not available in searched literature
This compound hydrochlorideData not available in searched literature
propyl[(pyridin-2-yl)methyl]amine hydrochloride (Isomer)42.1[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from 3-aminopyridine and propanal using sodium triacetoxyborohydride as the reducing agent. Reductive amination is a widely used method for the formation of C-N bonds.

Materials:

  • 3-Aminopyridine

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 3-aminopyridine (1.0 equivalent) and dichloromethane (DCM).

  • Stir the solution at room temperature until the 3-aminopyridine is fully dissolved.

  • Add propanal (1.2 equivalents) to the solution and stir the mixture for 1 hour at room temperature to form the intermediate imine.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol details the conversion of the free base, this compound, to its hydrochloride salt to improve aqueous solubility.

Materials:

  • This compound

  • Hydrochloric acid (2 M in diethyl ether or other suitable solvent)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • While stirring, add a 2 M solution of hydrochloric acid in diethyl ether dropwise to the solution.

  • A precipitate of this compound hydrochloride should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the this compound hydrochloride salt under vacuum to a constant weight.

Protocol 3: Determination of Aqueous Solubility

This protocol provides a general method for determining the aqueous solubility of a compound using the shake-flask method. This should be performed for both this compound and its hydrochloride salt for a direct comparison.

Materials:

  • This compound

  • This compound hydrochloride

  • Deionized water

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of the compound (either the free base or the hydrochloride salt) to a vial containing a known volume of deionized water. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Shake the vials for 24 to 48 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the supernatant with a known volume of a suitable solvent.

  • Determine the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution, which represents the aqueous solubility of the compound.

  • Repeat the entire procedure at least three times for each compound to ensure reproducibility.

Visualizations

The following diagrams illustrate the key experimental workflows described in this application note.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 3-Aminopyridine + Propanal in DCM B Imine Formation (1 hr, RT) A->B C Reduction with NaBH(OAc)3 (12 hr, RT) B->C D Work-up & Purification C->D E This compound (Free Base) D->E

Caption: Workflow for the synthesis of this compound.

Salt_Formation_Workflow cluster_salt Formation of Hydrochloride Salt F This compound in Diethyl Ether G Add HCl in Diethyl Ether F->G H Precipitation G->H I Filtration & Drying H->I J This compound HCl I->J

Caption: Workflow for the formation of the hydrochloride salt.

Solubility_Workflow cluster_solubility Aqueous Solubility Determination K Add excess compound to water L Equilibrate (24-48 hr shaker) K->L M Centrifuge L->M N Analyze Supernatant (HPLC/UV-Vis) M->N O Calculate Solubility N->O

Caption: Workflow for the determination of aqueous solubility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-propylpyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N-propylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include Reductive Amination of 3-aminopyridine with propanal, Buchwald-Hartwig Amination of 3-bromopyridine with propylamine, and Direct Alkylation of 3-aminopyridine with a propyl halide. A multi-step synthesis starting from 4-propylpyridine is also a viable, though longer, alternative.

Q2: Which synthesis method generally provides the highest yield?

A2: The Buchwald-Hartwig amination is often reported to provide high to excellent yields and offers good functional group tolerance.[1] Reductive amination is also a very effective method with the potential for high yields under optimized conditions.[1][2] Direct alkylation is often less efficient due to challenges in controlling selectivity, which can lead to lower yields of the desired mono-propylated product.[3]

Q3: I am observing a significant amount of a byproduct with the same mass as my starting material in the Buchwald-Hartwig reaction. What is likely happening?

A3: This is likely due to hydrodehalogenation of your 3-bromopyridine starting material. This side reaction can be promoted by factors such as suboptimal ligand choice, presence of water, or issues with the base. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[4]

Q4: During the reductive amination, my reaction is sluggish. What can I do to improve the reaction rate?

A4: Sluggish reductive aminations can be due to inefficient imine formation. The addition of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine intermediate. Alternatively, using a Lewis acid catalyst can activate the carbonyl group of propanal, making it more susceptible to nucleophilic attack by 3-aminopyridine.[5] Adjusting the pH can also be critical; for some reducing agents like sodium cyanoborohydride, a slightly acidic pH (around 6) is optimal for reducing the iminium ion faster than the starting aldehyde.[6]

Q5: How can I purify my crude this compound?

A5: The most common purification methods are silica gel column chromatography and recrystallization. For column chromatography, a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) is typically effective. Adding a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the eluent can help prevent the basic amine product from tailing on the acidic silica gel.[7] Recrystallization from a suitable solvent system can also yield highly pure material.[7]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis
Possible CauseRecommended Solution
Reductive Amination: Incomplete imine formation.Add a dehydrating agent (e.g., 4Å molecular sieves) to the reaction mixture to remove water and drive the imine formation equilibrium forward.[5]
Reductive Amination: Competing reduction of propanal.Choose a reducing agent that is more selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6][8]
Buchwald-Hartwig Amination: Catalyst inhibition/deactivation.The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote the desired catalytic cycle.[4] Consider using a palladium pre-catalyst for more reliable generation of the active catalytic species.[4]
Buchwald-Hartwig Amination: Hydrodehalogenation of 3-bromopyridine.Ensure strictly anhydrous conditions and a robust inert atmosphere (argon or nitrogen). Screen different bases; sometimes a weaker base like cesium carbonate (Cs₂CO₃) can mitigate this side reaction.[4]
Direct Alkylation: Formation of di-propylated byproduct.Use the hydrobromide salt of 3-aminopyridine and a controlled amount of base to selectively deprotonate the primary amine for reaction, while the resulting secondary amine remains protonated and less reactive.[9]
Direct Alkylation: Alkylation on the pyridine nitrogen.This is a common side reaction. The use of the hydrobromide salt strategy can help mitigate this by protonating the pyridine nitrogen, reducing its nucleophilicity.[9]
General: Poor quality of reagents or solvents.Use freshly distilled or anhydrous solvents. Ensure the purity of starting materials. For instance, 3-aminopyridine can be hygroscopic and may need to be dried before use.[10]
Issue 2: Presence of Impurities in the Final Product
Observed ImpurityIdentification MethodPossible Cause and Solution
Unreacted 3-aminopyridineTLC, LC-MS, ¹H NMRCause: Incomplete reaction. Solution: Increase reaction time, temperature, or the equivalents of the other reactant (e.g., propanal or propyl bromide).
N,N-dipropylpyridin-3-amineLC-MS, ¹H NMRCause: Over-alkylation in the direct alkylation method. Solution: Use a limiting amount of the propyl halide or employ a selective mono-alkylation protocol.[9]
3-PropoxypyridineLC-MS, ¹H NMRCause: In Buchwald-Hartwig, if using an alkoxide base at high temperatures with a corresponding alcohol solvent, etherification can be a side reaction. Solution: Use a non-alkoxide base or a different solvent.
Hydrodehalogenated starting material (Pyridine)GC-MS, LC-MSCause: A common side reaction in Buchwald-Hartwig amination. Solution: Optimize catalyst, ligand, and base. Ensure strictly inert and anhydrous conditions.[4]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Synthesis MethodStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Reductive Amination3-Aminopyridine, PropanalNaBH(OAc)₃ or NaBH₃CN or NaBH₄/Silica GelGood to Excellent (Est. 70-90%)[1][2]One-pot procedure, mild conditions, readily available starting materials.Requires careful control of reducing agent to avoid side reactions.[6]
Buchwald-Hartwig Amination3-Bromopyridine, PropylaminePd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOᵗBu)High to Excellent (60-95%)[2]High yields, broad substrate scope, good functional group tolerance.[1]Expensive catalyst and ligands, requires strictly inert and anhydrous conditions.[11]
Direct Alkylation3-Aminopyridine, Propyl bromideBase (e.g., K₂CO₃, Cs₂CO₃)Low to Moderate (Often <50% for mono-product)Inexpensive reagents, simple setup.Difficult to control selectivity, often leads to a mixture of mono-, di-alkylated products and N-alkylation of the pyridine ring.[3]
Multi-step from 4-propylpyridine4-Propylpyridine1. HNO₃/H₂SO₄ 2. Fe/HClGood overall (Est. 48-68% over 2 steps)[12]Avoids selectivity issues of direct propylation of 3-aminopyridine.Longer synthetic route, involves nitration which requires careful handling.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride-Silica Gel[2]
  • Reaction Setup: To a solution of 3-aminopyridine (2 mmol) and propanal (2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a round-bottom flask, add silica gel (amount to be optimized, start with catalytic amount) and sodium borohydride (2.2 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination[2]
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon), add Pd₂(dba)₃ (0.18 mmol), (±)-BINAP (0.35 mmol), and sodium tert-butoxide (25 mmol).

  • Reagent Addition: Add 3-bromopyridine (18 mmol), propylamine (8.8 mmol), and anhydrous toluene (50 mL).

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (50 mL), wash with brine (2 x 30 mL), and dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: Selective Mono-Alkylation (Adapted Protocol)[9]
  • Formation of Hydrobromide Salt: Prepare the hydrobromide salt of 3-aminopyridine by treating a solution of 3-aminopyridine in a suitable solvent (e.g., diethyl ether) with one equivalent of aqueous HBr. Isolate the resulting precipitate by filtration and dry under vacuum.

  • Reaction Setup: To a suspension of 3-aminopyridine hydrobromide (1 eq.) in a polar aprotic solvent like DMF, add 1-bromopropane (1 eq.).

  • Base Addition: Slowly add a hindered base like triethylamine (1 eq.) at room temperature.

  • Reaction: Stir the reaction at 20-25 °C and monitor by TLC for the disappearance of the starting material and the formation of the mono-alkylated product.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify by silica gel column chromatography.

Visualizations

Synthesis_Pathways cluster_RA Reductive Amination cluster_BHA Buchwald-Hartwig Amination cluster_DA Direct Alkylation A 3-Aminopyridine I1 I1 A->I1 + NaBH(OAc)₃ or NaBH₄/SiO₂ B Propanal B->I1 + NaBH(OAc)₃ or NaBH₄/SiO₂ C This compound I1->C D 3-Bromopyridine I2 I2 D->I2 + Pd Catalyst + Ligand, Base E Propylamine E->I2 + Pd Catalyst + Ligand, Base F This compound I2->F G 3-Aminopyridine I3 I3 G->I3 + Base H Propyl Bromide H->I3 + Base I This compound J Side Products (Di-alkylation, etc.) I3->I I3->J

Caption: Overview of primary synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Purity & Dryness of Reagents/Solvents Start->CheckReagents CheckAtmosphere Ensure Strict Inert Atmosphere CheckReagents->CheckAtmosphere AnalyzeCrude Analyze Crude Mixture (TLC, LC-MS, NMR) CheckAtmosphere->AnalyzeCrude IdentifySideProducts Identify Side Products AnalyzeCrude->IdentifySideProducts OptimizeConditions Optimize Reaction Conditions (Temp, Time, Concentration) IdentifySideProducts->OptimizeConditions Side products known ScreenCatalyst Screen Catalyst/ Ligand/Base/Reducing Agent IdentifySideProducts->ScreenCatalyst No obvious side products or catalyst deactivation suspected ImprovedYield Yield Improved OptimizeConditions->ImprovedYield ScreenCatalyst->ImprovedYield

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of N-propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-propylpyridin-3-amine.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for the purification of this compound.

Issue 1: Product Discoloration

Q1: My purified this compound is a yellow to brownish liquid, not colorless as expected. What is the cause and how can I fix it?

A1: Discoloration of this compound is often due to the presence of oxidized impurities or residual starting materials. Amines, in general, can be susceptible to air oxidation over time, leading to colored byproducts.

Troubleshooting Steps:

  • Charcoal Treatment: Before final purification, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.

  • Distillation: Fractional distillation under reduced pressure is a highly effective method for removing colored, non-volatile impurities.

  • Storage: Purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation and discoloration.

Issue 2: Water Contamination

Q2: My NMR spectrum shows a broad peak for water, even after extraction and drying with a standard drying agent. Why is this and how can I effectively remove water?

A2: this compound, like many pyridine derivatives, is hygroscopic and can readily absorb moisture from the atmosphere. Standard drying agents like anhydrous sodium sulfate or magnesium sulfate may not be sufficient to remove all traces of water.

Troubleshooting Steps:

  • Azeotropic Distillation: Water can be removed by azeotropic distillation with a solvent like toluene. The toluene-water azeotrope boils at a lower temperature than water, allowing for its removal.

  • Drying over KOH: For significant water content, pre-drying the crude product by stirring over potassium hydroxide (KOH) pellets for several hours can be effective.

  • Vacuum Distillation: Careful distillation under reduced pressure can also help to remove residual water, as water has a higher vapor pressure than this compound.

Issue 3: Poor Separation in Column Chromatography

Q3: I'm experiencing significant peak tailing and poor separation during silica gel column chromatography of this compound. What is causing this and how can I improve the separation?

A3: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1] The basic nitrogen atom of the pyridine ring and the secondary amine can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.[1]

Troubleshooting Steps:

  • Basified Silica Gel: Prepare a slurry of silica gel with a small amount of a volatile base, such as triethylamine (typically 1-2% in the eluent), before packing the column. This will neutralize the acidic sites on the silica.

  • Amine-Functionalized Silica: Using an amine-functionalized silica gel stationary phase can provide a more inert surface for the purification of basic compounds.[2]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral).[3]

  • Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.

Data Presentation

The following table summarizes typical outcomes for the purification of aminopyridine derivatives, which can be used as a general guideline for this compound.

Purification TechniquePurity Achieved (Typical)Yield (Typical)Key Parameters
Fractional Vacuum Distillation >99%60-80%Pressure: 1-10 mmHgTemperature: Dependent on pressure
Silica Gel Chromatography >98%70-90%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Dichloromethane/Methanol gradient (e.g., 0-5% MeOH) with 1% triethylamine[4]
Recrystallization (of a salt) >99%50-80%Method: Formation of a salt (e.g., hydrochloride) followed by recrystallization from a suitable solvent system (e.g., Ethanol/Ether)[5][6]

Experimental Protocols

The following are generalized experimental protocols for the purification of this compound based on standard techniques for similar compounds.

1. Fractional Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities and solvents with significantly different boiling points.

  • Apparatus: A standard fractional distillation setup with a vacuum adapter, a short Vigreux column, a thermometer, and a receiving flask.

  • Procedure:

    • Place the crude this compound in a round-bottom flask with a magnetic stir bar.

    • Assemble the fractional distillation apparatus and ensure all joints are well-sealed with vacuum grease.

    • Slowly apply vacuum to the system.

    • Gently heat the flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

    • Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

2. Silica Gel Column Chromatography

This method is suitable for separating this compound from impurities with different polarities.

  • Materials:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Triethylamine (TEA)

    • Hexanes or Pentane

    • Thin Layer Chromatography (TLC) plates

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

    • Elution:

      • Begin elution with a non-polar mobile phase (e.g., 100% DCM) containing 1% TEA.

      • Gradually increase the polarity of the mobile phase by adding methanol (e.g., a gradient of 0% to 5% MeOH in DCM, with 1% TEA).

      • Monitor the separation using TLC.

    • Fraction Collection: Collect fractions as the product elutes from the column.

    • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

    • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

3. Recrystallization via Salt Formation

For solid this compound or to obtain a highly pure solid derivative, recrystallization of its salt is a viable option.

  • Materials:

    • Purified this compound (from distillation or chromatography)

    • Hydrochloric acid (e.g., 2M in diethyl ether)

    • Ethanol

    • Diethyl ether

  • Procedure:

    • Salt Formation: Dissolve the this compound in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of HCl in diethyl ether while stirring. The hydrochloride salt should precipitate.

    • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold diethyl ether.

    • Recrystallization:

      • Dissolve the crude salt in a minimal amount of hot ethanol.

      • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

      • Slowly add a less polar solvent in which the salt is insoluble (e.g., diethyl ether) until the solution becomes slightly cloudy.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for troubleshooting common purification challenges of this compound.

Purification_Troubleshooting_Workflow cluster_start Start: Crude this compound cluster_analysis Initial Analysis cluster_issues Identify Primary Issue cluster_solutions Purification Strategy cluster_chrom_troubleshooting Chromatography Troubleshooting cluster_final Final Product start Crude Product analysis Analyze Purity (TLC, GC-MS, NMR) start->analysis issue Primary Impurity? analysis->issue distillation Fractional Vacuum Distillation issue->distillation Non-volatile or High-Boiling Impurities chromatography Column Chromatography issue->chromatography Polar/Non-polar Impurities recrystallization Recrystallization (via salt formation) issue->recrystallization To obtain high-purity solid final_analysis Final Purity Analysis distillation->final_analysis tailing Peak Tailing? chromatography->tailing recrystallization->final_analysis basify_silica Use Basified Silica or Amine Column tailing->basify_silica Yes no_tailing Proceed with Fraction Collection tailing->no_tailing No basify_silica->no_tailing no_tailing->final_analysis final_product Pure this compound final_analysis->final_product

Caption: Troubleshooting workflow for this compound purification.

Signaling_Pathway_Placeholder cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product starting_materials Starting Materials (e.g., 3-halopyridine, n-propylamine) reaction Coupling Reaction (e.g., Buchwald-Hartwig) starting_materials->reaction crude_product Crude this compound + Impurities reaction->crude_product unreacted_sm Unreacted Starting Materials side_products Side-Products (e.g., over-alkylation, dehalogenation) degradation_products Degradation Products (e.g., oxidation) purification_step Purification Method (Distillation, Chromatography, etc.) crude_product->purification_step pure_product Pure this compound purification_step->pure_product analytical_methods Purity Assessment (GC-MS, HPLC, NMR) pure_product->analytical_methods

Caption: Logical relationship of synthesis, impurities, and purification.

References

Technical Support Center: Synthesis of N-propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-propylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common laboratory-scale synthetic routes for this compound are:

  • Direct N-alkylation: This method involves the reaction of 3-aminopyridine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

  • Reductive Amination: This route consists of the reaction between 3-aminopyridine and propanal in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction uses 3-bromopyridine and propylamine as starting materials.

Q2: I am observing a significant amount of a di-propylated byproduct. How can I minimize this?

A2: The formation of N,N-dipropylpyridin-3-amine is a common side reaction, particularly in direct N-alkylation and reductive amination. To minimize this:

  • Stoichiometry: Use a molar excess of 3-aminopyridine relative to the propylating agent.

  • Slow Addition: Add the propylating agent or reducing agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation reaction.

  • Stepwise Reductive Amination: In reductive amination, forming the imine first before adding the reducing agent can reduce the amount of over-alkylation.[1]

Q3: My reaction is producing a salt that is precipitating out of the solution. What is it and how can I deal with it?

A3: In the direct N-alkylation of 3-aminopyridine with a propyl halide, a common byproduct is the 3-amino-1-propylpyridinium halide salt. This occurs when the pyridine ring nitrogen, which is also nucleophilic, gets alkylated. To manage this, after the reaction is complete, the reaction mixture can be basified to deprotonate the desired product and facilitate its extraction into an organic solvent, leaving the salt in the aqueous phase.

Q4: In the Buchwald-Hartwig amination, I am seeing a significant amount of pyridine in my crude product. What is causing this?

A4: The formation of pyridine is due to a side reaction called hydrodehalogenation, where the starting 3-bromopyridine is reduced instead of undergoing amination.[2] To minimize this, ensure your reaction conditions are strictly anhydrous and oxygen-free. The choice of palladium catalyst, ligand, and base can also significantly impact the extent of this side reaction.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Direct N-alkylation
Possible Cause Recommended Solution
Over-alkylation Use a 2-3 fold excess of 3-aminopyridine. Add the propyl halide dropwise at a low temperature (e.g., 0 °C) and then slowly warm to room temperature.
Formation of Pyridinium Salt After the reaction, quench with a saturated aqueous solution of a mild base like sodium bicarbonate and extract the product with an organic solvent.
Incomplete Reaction Increase the reaction temperature or prolong the reaction time. Consider using a more reactive propyl halide (e.g., 1-iodopropane instead of 1-bromopropane).
Poor Quality Reagents Ensure 3-aminopyridine is pure and the propyl halide is free from acidic impurities.
Issue 2: Formation of Side Products in Reductive Amination
Side Product Cause Troubleshooting Steps
N,N-dipropylpyridin-3-amine The initially formed this compound reacts further with propanal.Perform a stepwise reaction: first, form the imine by reacting 3-aminopyridine and propanal (often with a dehydrating agent or Dean-Stark trap), then add the reducing agent. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for imine reduction over aldehyde reduction.[1]
Propan-1-ol Reduction of propanal by the reducing agent.Use a reducing agent that is more selective for imines, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] Ensure complete imine formation before adding the reducing agent in a stepwise approach.
Unreacted 3-aminopyridine Incomplete reaction.Ensure the use of a slight excess of propanal and an adequate amount of reducing agent. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Issue 3: Low Conversion in Buchwald-Hartwig Amination

| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Ensure strictly anaerobic conditions throughout the setup and reaction. Consider using a pre-catalyst that is activated in situ. | | Improper Solvent | Use anhydrous, degassed solvents. Toluene, dioxane, or THF are commonly used. | | Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used. Ensure the base is of high purity and handled under inert conditions. | | Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures (typically 80-110 °C). Ensure the reaction mixture reaches and maintains the target temperature. | | Hydrodehalogenation | Optimize the ligand-to-metal ratio. In some cases, using a bimetallic catalyst system (e.g., Pd-Cu) can suppress this side reaction.[3][4] |

Quantitative Data Summary

The following tables provide an overview of expected yields and byproduct formation based on the chosen synthetic route. Please note that these are representative values and may vary based on specific reaction conditions.

Table 1: Direct N-alkylation of 3-Aminopyridine with 1-Bromopropane

Molar Ratio (3-AP : 1-BP)Temperature (°C)Reaction Time (h)Yield of this compound (%)Yield of N,N-dipropylpyridin-3-amine (%)
1 : 12524~40-50~10-20
2 : 12524~60-70<5
1 : 16012~30-40~25-35
3 : 12524~75-85<2

Table 2: Reductive Amination of 3-Aminopyridine with Propanal

Reducing AgentProcedureYield of this compound (%)Yield of N,N-dipropylpyridin-3-amine (%)Yield of Propan-1-ol (%)
NaBH₄One-pot~50-60~15-25~10-15
NaBH(OAc)₃One-pot~70-80~5-10<5
NaBH₄Stepwise~65-75<10~5-10
NaBH(OAc)₃Stepwise~80-90<5<2

Table 3: Buchwald-Hartwig Amination of 3-Bromopyridine with Propylamine

Palladium Catalyst / LigandBaseTemperature (°C)Yield of this compound (%)Yield of Pyridine (%)
Pd₂(dba)₃ / XPhosNaOtBu100~85-95<5
Pd(OAc)₂ / BINAPCs₂CO₃110~70-80~10-15
Pd₂(dba)₃ / RuPhosLHMDS90~90-98<2

Experimental Protocols

Protocol 1: Direct N-alkylation of 3-Aminopyridine
  • To a solution of 3-aminopyridine (2.0 g, 21.2 mmol) in anhydrous acetonitrile (40 mL) under a nitrogen atmosphere, add 1-bromopropane (1.3 g, 10.6 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Reductive Amination of 3-Aminopyridine with Propanal (Stepwise)
  • To a solution of 3-aminopyridine (2.0 g, 21.2 mmol) in anhydrous methanol (40 mL), add propanal (1.36 g, 23.3 mmol) and acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (0.88 g, 23.3 mmol) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 1 M NaOH solution to pH ~10 and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromopyridine with Propylamine
  • In a glovebox, add Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol) to an oven-dried Schlenk tube.

  • Add 3-bromopyridine (1.58 g, 10.0 mmol) and anhydrous, degassed toluene (20 mL).

  • Add propylamine (0.71 g, 12.0 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_alkylation Direct N-alkylation cluster_reductive_amination Reductive Amination cluster_buchwald_hartwig Buchwald-Hartwig Amination 3-Aminopyridine 3-Aminopyridine This compound This compound 3-Aminopyridine->this compound + Propyl Halide Side_Product_2 3-Amino-1-propylpyridinium Halide 3-Aminopyridine->Side_Product_2 + Propyl Halide (on ring N) Propyl Halide Propyl Halide Side_Product_1 N,N-dipropylpyridin-3-amine This compound->Side_Product_1 + Propyl Halide 3-Aminopyridine_RA 3-Aminopyridine N-propylpyridin-3-amine_RA This compound 3-Aminopyridine_RA->N-propylpyridin-3-amine_RA + Propanal, [H] Propanal Propanal Side_Product_4 Propan-1-ol Propanal->Side_Product_4 [H] Side_Product_3 N,N-dipropylpyridin-3-amine N-propylpyridin-3-amine_RA->Side_Product_3 + Propanal, [H] 3-Bromopyridine 3-Bromopyridine N-propylpyridin-3-amine_BH This compound 3-Bromopyridine->N-propylpyridin-3-amine_BH + Propylamine [Pd catalyst] Side_Product_5 Pyridine 3-Bromopyridine->Side_Product_5 Hydrodehalogenation Propylamine Propylamine

Caption: Synthetic pathways to this compound and major side products.

Troubleshooting_Workflow Start Start Low_Yield Low Yield or Impure Product Start->Low_Yield Identify_Route Identify Synthetic Route Low_Yield->Identify_Route Alkylation Direct N-alkylation Identify_Route->Alkylation Alkylation Reductive_Amination Reductive Amination Identify_Route->Reductive_Amination Reductive Am. Buchwald_Hartwig Buchwald-Hartwig Identify_Route->Buchwald_Hartwig Buchwald-Hartwig Check_Overalkylation Check for Over-alkylation (GC-MS, NMR) Alkylation->Check_Overalkylation Check_Salt_Formation Check for Pyridinium Salt (Solubility, NMR) Alkylation->Check_Salt_Formation Reductive_Amination->Check_Overalkylation Check_Aldehyde_Reduction Check for Alcohol Formation (GC-MS, NMR) Reductive_Amination->Check_Aldehyde_Reduction Check_Hydrodehalogenation Check for Pyridine Formation (GC-MS, NMR) Buchwald_Hartwig->Check_Hydrodehalogenation Optimize_Stoichiometry Adjust Stoichiometry (excess amine) Check_Overalkylation->Optimize_Stoichiometry Optimize_Temperature Lower Reaction Temperature Check_Overalkylation->Optimize_Temperature Optimize_Addition_Rate Slow Reagent Addition Check_Overalkylation->Optimize_Addition_Rate Stepwise_Procedure Implement Stepwise Procedure Check_Overalkylation->Stepwise_Procedure Purification Column Chromatography Check_Salt_Formation->Purification Use_Milder_Reductant Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Check_Aldehyde_Reduction->Use_Milder_Reductant Optimize_Catalyst Optimize Catalyst/Ligand/Base Check_Hydrodehalogenation->Optimize_Catalyst Ensure_Inert_Conditions Ensure Anhydrous/Anaerobic Conditions Check_Hydrodehalogenation->Ensure_Inert_Conditions Optimize_Stoichiometry->Purification Optimize_Temperature->Purification Optimize_Addition_Rate->Purification Use_Milder_Reductant->Purification Stepwise_Procedure->Purification Optimize_Catalyst->Purification Ensure_Inert_Conditions->Purification End End Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

improving the stability of "N-propylpyridin-3-amine" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of N-propylpyridin-3-amine in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a pale yellow/brown. Is the compound degrading?

A1: A color change often indicates chemical degradation. This compound, like other aminopyridines, can be susceptible to oxidation, which may result in colored byproducts.[1][2] This process can be accelerated by exposure to oxygen, light, and non-optimal pH conditions.[3][4] It is recommended to perform an analytical check (e.g., HPLC/LC-MS) to confirm the presence of degradation products.[3]

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: The optimal pH for storing amine-containing compounds is typically slightly acidic to neutral. The basic amino group in this compound is prone to oxidation in its free base form, which is more prevalent at higher pH.[5] Maintaining a pH of at least one unit below the pKa of the compound can enhance stability by keeping the amine protonated.[6] For aminopyridines, degradation is often observed under alkaline conditions.[7] A buffer in the pH range of 5.0 - 7.0 is a recommended starting point.

Q3: Which solvents are recommended for preparing stock solutions?

A3: this compound is soluble in polar organic solvents.[5] For stock solutions, solvents like DMSO, ethanol, or methanol are commonly used. These organic stock solutions are typically more stable than aqueous working solutions, especially when stored at low temperatures (-20°C or -80°C).[3] When preparing aqueous working solutions, ensure the final concentration of the organic solvent is low (e.g., <0.5%) to avoid affecting your experimental system.[3]

Q4: How should I store my solutions to maximize the stability of this compound?

A4: To maximize stability, store solutions under the following conditions:

  • Temperature: Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.[3] For short-term storage, 4°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][7][8] Photodegradation is a common issue for nitrogen-containing aromatic compounds.[4]

  • Atmosphere: For long-term storage or if the compound is particularly sensitive to oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[3]

Q5: Can the choice of buffer impact the stability of my compound?

A5: Yes, the buffer system is critical. Phosphate buffers are common, but it's important to note that their pH can shift significantly upon freezing.[9] Buffers containing primary amines, like Tris, can sometimes interfere with assays or react with the compound.[10] Zwitterionic buffers such as HEPES or PIPES are often good choices as they are less likely to form complexes with metal ions that could catalyze degradation.[9][11]

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound.

Problem 1: Inconsistent results or loss of biological activity over time.

This issue often points to compound degradation in the experimental medium (e.g., cell culture media, assay buffer).[3]

  • Initial Assessment: Use an analytical method like HPLC or LC-MS to compare a freshly prepared sample with one that has been incubated under experimental conditions (e.g., 37°C for 24 hours). The appearance of new peaks or a decrease in the parent peak area indicates degradation.[3][6]

  • Troubleshooting Workflow:

G start Start: Inconsistent Activity Observed check_stability Assess Stability in Assay Medium (HPLC/LC-MS) start->check_stability degradation_found Degradation Confirmed? check_stability->degradation_found check_ph Check pH of Medium degradation_found->check_ph Yes end_stable End: Compound Stable. Re-evaluate other experimental variables. degradation_found->end_stable No ph_high pH > 7.5? check_ph->ph_high adjust_ph Solution: Use a more stable buffer (pH 6-7) ph_high->adjust_ph Yes check_o2 Check for Oxidative Stress ph_high->check_o2 No end_unstable End: Degradation Mitigated. Proceed with Experiment. adjust_ph->end_unstable o2_stress Oxidation Likely? check_o2->o2_stress add_antioxidant Solution: Add antioxidant (if compatible with assay) o2_stress->add_antioxidant Yes o2_stress->end_unstable No add_antioxidant->end_unstable

Caption: Troubleshooting workflow for loss of compound activity.

Problem 2: Appearance of unknown peaks in chromatograms during analysis.

New peaks suggest the formation of degradation products or impurities.

  • Potential Degradation Pathway: Aminopyridines are susceptible to oxidation. The primary amine can be oxidized, or the pyridine ring itself can undergo modification. This process can be catalyzed by metal ions and is often accelerated by light and oxygen.

G compound This compound products Oxidized Degradation Products (e.g., N-oxides, hydroxylated species) compound->products Oxidation stressors Stress Factors (O₂, Light, High pH, Metal Ions) stressors->products G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Analysis p1 Prepare 10 mM Stock in DMSO p3 Dilute Stock to 100 µM Working Solution in Buffer p1->p3 p2 Prepare Aqueous Buffer (e.g., 50 mM Phosphate, pH 7.0) p2->p3 i1 Aliquot into amber vials for each time point/condition p3->i1 i2 Incubate at desired temperatures (e.g., 4°C, 25°C, 37°C) i1->i2 s1 At T=0, 2, 4, 8, 24, 48h, remove one vial per condition i2->s1 s2 Immediately analyze by validated HPLC-UV method s1->s2 s3 Calculate % Remaining vs T=0 s2->s3

References

troubleshooting low yield in palladium-catalyzed "N-propylpyridin-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-propylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the palladium-catalyzed synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield in my palladium-catalyzed synthesis of this compound. What are the most critical parameters to investigate?

A1: Low yields in the Buchwald-Hartwig amination for the synthesis of this compound can be attributed to several factors. A systematic investigation of the following parameters is recommended:

  • Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source and ligand is paramount and highly dependent on the specific substrates.[1] For the coupling of 3-aminopyridine with a propyl halide, sterically hindered biarylphosphine ligands are often effective.[1] Using a pre-catalyst can be more efficient as it does not require an in-situ reduction of Pd(II) to Pd(0).[1]

  • Base Selection: The base is a crucial component of the catalytic cycle.[1] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1] The solubility of the base is also a key consideration.[1]

  • Solvent Choice: The solvent must effectively dissolve the reactants and the base.[1] Common choices include toluene, dioxane, and THF.[1] It is generally advisable to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1]

  • Reaction Temperature: Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C.[1][2] Challenging substrates may necessitate higher temperatures to achieve a satisfactory yield.[1]

  • Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

Q2: I am observing the formation of side products in my reaction mixture. What are the likely impurities and how can I minimize them?

A2: Several side reactions can occur during the palladium-catalyzed N-propylation of 3-aminopyridine, leading to impurities:

  • Overalkylation (Formation of N,N-dipropylpyridin-3-amine): This can occur if the newly formed this compound competes with 3-aminopyridine for the catalyst. To minimize this, you can try using a slight excess of the 3-aminopyridine relative to the propyl halide.

  • Hydrodehalogenation of the Propyl Halide: This side reaction can be promoted by certain catalyst/ligand combinations and the presence of water or other protic impurities.[3] Ensuring the use of anhydrous solvents and reagents is critical. Screening different ligands may also help to suppress this pathway.

  • Homocoupling of 3-aminopyridine: This can be a competing reaction, particularly at higher temperatures or with certain catalyst systems.

Q3: My starting materials are not fully consumed, even after extended reaction times. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate over time, especially in the presence of impurities or oxygen.[1] Ensure all reagents and solvents are pure and the reaction is maintained under a strict inert atmosphere.

  • Insufficient Base Strength or Solubility: The chosen base may not be strong enough to efficiently deprotonate the aminopyridine, or it may have poor solubility in the reaction solvent.[1] Consider switching to a stronger base or a different solvent system.

  • Poor Ligand Choice: The ligand may not be optimal for the specific substrates, leading to a slow catalytic turnover. Experimenting with different classes of ligands, such as those from the Buchwald or Hartwig groups, can be beneficial.[3]

Q4: How can I effectively purify the final this compound product?

A4: The purification of this compound can typically be achieved through the following methods:

  • Extraction: After quenching the reaction, an aqueous workup is necessary to remove the inorganic salts and the base. The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[4] A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used for elution.[4]

  • Recrystallization: For achieving high purity, recrystallization can be employed if a suitable solvent system is identified.[4] Common solvents to try for pyridine derivatives include ethanol/water or toluene.[4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromopyridines with various amines. While specific data for this compound is limited, these conditions, derived from analogous reactions, provide a strong starting point for optimization.[2]

ParameterConditionRationale/Reference
Aryl Halide 3-BromopyridineCommon starting material for Buchwald-Hartwig reactions.
Amine n-PropylamineThe amine coupling partner.
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Commonly used palladium precursors.[1]
Ligand Xantphos, BINAP, or a biarylphosphine ligand (e.g., XPhos) (1.1-1.5 eq. relative to Pd)Sterically hindered and electron-rich ligands are often effective.[1][5]
Base NaOtBu or Cs₂CO₃ (1.5-2.0 eq.)Strong, non-nucleophilic bases are typically required.[1]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents that can dissolve the reactants are preferred.[1]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.[2]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen.[1]
Expected Yield 70-95% (based on analogous reactions)Yields can vary significantly based on the specific conditions and substrates.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination and should be optimized for specific laboratory conditions.

Materials:

  • 3-Bromopyridine

  • n-Propylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (e.g., 0.02 equiv) and Xantphos (e.g., 0.04 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.[6]

  • Reagent Addition: Under a positive flow of the inert gas, add sodium tert-butoxide (e.g., 1.5 equiv), 3-bromopyridine (1.0 equiv), and anhydrous toluene.

  • Amine Addition: Add n-propylamine (e.g., 1.2 equiv) to the reaction mixture via syringe.[6]

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.[4]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH RedElim Reductive Elimination Product AmineCoord->RedElim Base, -HX RedElim->Pd0 Ar-NR2 Product This compound ArX 3-Bromopyridine R2NH n-Propylamine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_workflow Experimental Workflow start Reaction Setup (Inert Atmosphere) reaction Heating and Stirring (e.g., 100 °C) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification product Pure this compound purification->product

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree cluster_tree Troubleshooting Low Yield start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion side_products Significant Side Products? check_conversion->side_products No catalyst_issue Check Catalyst System: - Activity - Ligand Choice - Inert Atmosphere check_conversion->catalyst_issue Yes side_products->catalyst_issue No purification_issue Review Purification: - Extraction Efficiency - Chromatography Conditions side_products->purification_issue Yes base_issue Check Base: - Strength - Solubility catalyst_issue->base_issue conditions_issue Optimize Conditions: - Temperature - Reaction Time base_issue->conditions_issue

Caption: Decision tree for troubleshooting low yield.

References

removal of palladium catalyst from "N-propylpyridin-3-amine" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Palladium Catalyst from "N-propylpyridin-3-amine" Reactions Audience: Researchers, scientists, and drug development professionals.

This guide provides technical support for the removal of residual palladium catalysts from reactions synthesizing this compound and related aminopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What makes palladium removal from this compound reactions challenging?

The primary challenge stems from the structure of the product itself. The nitrogen atoms in the pyridine ring and the propylamine group can act as strong ligands, forming stable, soluble complexes with palladium.[1] This chelation effect makes the palladium less accessible to standard removal techniques like simple filtration of the crude reaction mixture.[1]

Q2: What are the most common methods for removing palladium from reactions involving aminopyridines?

The most prevalent and effective methods include:

  • Adsorption/Scavenging: Using solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers with functional groups like thiols (-SH) or triaminotriazine (TMT) on a silica or polymer backbone.[1][2]

  • Filtration through Celite®: This is mainly effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as Pd(0) metal.[1][3]

  • Crystallization: Purifying the final product through crystallization can be highly effective, leaving palladium impurities behind in the mother liquor.[2]

  • Extraction: In some cases, liquid-liquid extraction can be used to partition palladium species into an aqueous phase, away from the organic product phase.[2][3]

Q3: How do I select the best palladium removal method for my specific experiment?

The optimal method depends on several factors:

  • The nature of the palladium species: Is it a homogeneous (dissolved) or heterogeneous (solid) catalyst?

  • The nature of your product: Consider its stability and solubility. Crucially, the scavenger should not react with or strongly adsorb your this compound product.[1]

  • Cost and scalability: For larger-scale syntheses, the cost and handling of the scavenger are important considerations.[1] It is highly recommended to screen several scavengers on a small scale to identify the most effective one for your specific reaction system.

Q4: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

Regulatory bodies like the ICH (International Council for Harmonisation) have established strict limits for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for the oral route of administration.[4][5] This often translates to a concentration limit of 10 ppm in the final API, assuming a maximum daily dose of 10 grams.[4][6] For parenteral (injectable) routes, the limit is significantly lower at 1 ppm.[4]

Q5: How can I accurately measure the concentration of residual palladium?

The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][2] This technique offers the high sensitivity required to detect palladium concentrations in the parts-per-million (ppm) range.

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High residual palladium levels remain after initial purification (e.g., filtration).

  • Possible Cause: Strong chelation of palladium by the aminopyridine product is keeping the metal soluble in the organic phase.[1][2] Simple filtration is ineffective for dissolved, homogeneous palladium species.[7]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based (e.g., Si-Thiol) or triazine-based (e.g., MP-TMT) scavengers are often highly effective for aminopyridine products.[1][8]

    • Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the treatment time (e.g., up to 16 hours) to improve the scavenger's efficiency.[1]

    • Combine Methods: A sequential treatment can be more effective. For example, filter off a heterogeneous catalyst through Celite first, then treat the filtrate with a scavenger resin to remove any leached, soluble palladium.[1]

Issue 2: Significant loss of this compound product during palladium removal.

  • Possible Cause: Non-specific adsorption of the polar amine product onto the purification medium. This is a common issue, particularly with activated carbon.[1][2]

  • Suggested Solutions:

    • Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal (e.g., start with 5 wt% for carbon).[1]

    • Screen Different Scavengers: Some scavengers exhibit lower non-specific binding. Polymer-based scavengers may perform differently than silica-based ones. A small-scale screen is highly recommended.[1][2]

    • Wash the Adsorbent: After filtering off the scavenger or carbon, wash the filter cake with a fresh portion of solvent to recover adsorbed product and combine the wash with the filtrate.[2]

    • Consider Alternative Techniques: If product loss remains high, crystallization may be a more suitable purification method.[2]

Data Presentation: Scavenger Efficiency Comparison

The following table summarizes typical performance data for common palladium removal agents. Note that efficiency is highly dependent on specific reaction conditions.

Purification AgentTypeTypical Starting Pd (ppm)Typical Final Pd (ppm)Removal EfficiencyNotes
Activated Carbon Adsorbent300 - 1000<50VariableCost-effective, but may cause product loss due to non-specific binding.[1][9]
Silica-Based Thiol Scavenger>1000<10>99%Broadly effective for various palladium species.[1]
MP-TMT Resin Scavenger~1200<10>99%High loading capacity; polystyrene-based triaminotriazine.[1]
Experimental Protocols

Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)

  • Dissolve Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate).

  • Add Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.

  • Stir Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filter Resin: Filter the mixture through a Büchner funnel to remove the solid-supported scavenger.

  • Wash Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[2]

  • Concentrate Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.[1]

Protocol 2: Palladium Removal Using Activated Carbon

  • Prepare Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stir Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]

  • Filter through Celite: Prepare a pad of Celite (1-2 cm thick) in a sintered glass funnel. Filter the mixture through the Celite pad to remove the fine carbon particles.[1]

  • Wash Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.[1]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) check_pd_type Is Pd Heterogeneous (e.g., Pd/C)? start->check_pd_type filtration Filter through Celite Pad check_pd_type->filtration Yes scavenging Treat with Scavenger Resin or Activated Carbon check_pd_type->scavenging No (Homogeneous) filtrate1 Filtrate filtration->filtrate1 filtrate1->scavenging Treat for Soluble Pd stir Stir 4-16h at RT or 40-50 °C scavenging->stir filtration2 Filter to Remove Scavenger/Carbon stir->filtration2 analysis Analyze Filtrate for Pd by ICP-MS filtration2->analysis check_pd_level Pd < 10 ppm? analysis->check_pd_level final_product Purified Product (Workup/Concentration) check_pd_level->final_product Yes reprocess Re-process or Optimize (e.g., change scavenger, increase time/temp) check_pd_level->reprocess No reprocess->scavenging

Caption: General experimental workflow for palladium catalyst removal.

Troubleshooting_Tree start High Pd Levels After Scavenger Treatment q1 Was a scavenger screen performed initially? start->q1 a1_no Screen a Panel of Scavengers (Thiol, TMT, Amine-based) q1->a1_no No q2 Have scavenging conditions (time, temp, solvent) been optimized? q1->q2 Yes a2_no Increase Time (up to 16h) Increase Temp (to 40-50°C) Increase Scavenger Equivalents q2->a2_no No q3 Is there significant product loss? q2->q3 Yes a3_yes Reduce Amount of Scavenger Consider Crystallization q3->a3_yes Yes end Consult Further Technical Support q3->end No

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: Scale-up Synthesis of N-propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-propylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to this compound?

A1: The two most industrially viable routes for the scale-up synthesis of this compound are:

  • Route A: Reductive Amination of 3-aminopyridine with propanal.

  • Route B: Buchwald-Hartwig Amination of 3-bromopyridine with propylamine.

Q2: What are the key differences between the Reductive Amination and Buchwald-Hartwig routes for scale-up?

A2: Both routes have distinct advantages and challenges at an industrial scale. Reductive amination is generally a more cost-effective process with a lower raw material cost, while the Buchwald-Hartwig amination offers high selectivity and is often used in pharmaceutical manufacturing where purity is paramount.

Synthetic Route Comparison

ParameterRoute A: Reductive AminationRoute B: Buchwald-Hartwig Amination
Starting Materials 3-Aminopyridine, Propanal3-Bromopyridine, Propylamine
Key Reagents Reducing agent (e.g., NaBH₄, H₂/Catalyst)Palladium catalyst, Phosphine ligand, Base
Typical Solvents Methanol, Ethanol, THFToluene, Dioxane
Reaction Temperature 0 - 50 °C80 - 120 °C
Pressure Atmospheric to moderate pressure (for hydrogenation)Atmospheric
Key Advantages Lower cost of raw materials, simpler reaction setup.High selectivity, broad functional group tolerance.
Key Challenges Potential for over-alkylation, imine intermediate stability.Cost of catalyst and ligand, removal of palladium.
Expected Yield 70-85%80-95%
Purity Profile May contain unreacted 3-aminopyridine and over-alkylated products.High purity, potential for trace palladium.

Process Workflow Diagrams

Synthetic Routes for this compound cluster_RA Route A: Reductive Amination cluster_BHA Route B: Buchwald-Hartwig Amination RA_start 3-Aminopyridine + Propanal RA_imine Imine Formation RA_start->RA_imine Solvent (e.g., Methanol) RA_reduction Reduction RA_imine->RA_reduction Reducing Agent (e.g., NaBH4) RA_product This compound RA_reduction->RA_product BHA_start 3-Bromopyridine + Propylamine BHA_reaction Pd-catalyzed Coupling BHA_start->BHA_reaction Pd Catalyst, Ligand, Base Solvent (e.g., Toluene) BHA_product This compound BHA_reaction->BHA_product

Caption: Overview of the two primary synthetic routes.

Troubleshooting Guides

Route A: Reductive Amination
ProblemPossible Cause(s)Recommended Solution(s)
Low Conversion of 3-Aminopyridine - Incomplete imine formation.- Insufficient amount or activity of the reducing agent.- Use a dehydrating agent (e.g., molecular sieves) during imine formation.- Increase the equivalents of the reducing agent.- Ensure the reducing agent is fresh and active.
Formation of Over-Alkylated Product (N,N-dipropylpyridin-3-amine) - Excess propanal.- Reaction temperature is too high.- Use a stoichiometric amount or slight excess of propanal.- Maintain a lower reaction temperature (0-25 °C).- Add propanal slowly to the reaction mixture.
Difficult Product Isolation - Product is soluble in the aqueous phase during workup.- Saturate the aqueous layer with NaCl before extraction.- Use a continuous liquid-liquid extractor for efficient extraction.
Route B: Buchwald-Hartwig Amination
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst.- Inappropriate ligand or base.- Use a pre-activated catalyst or ensure anaerobic conditions to prevent catalyst deactivation.- Screen different phosphine ligands and bases to find the optimal combination.
Product Contaminated with Palladium - Inefficient removal of the palladium catalyst during workup.- Use a palladium scavenger resin.- Perform multiple aqueous washes with a chelating agent (e.g., EDTA).- Recrystallize the final product.
Side Reaction: Hydrodehalogenation - Presence of water or other protic sources.- Use anhydrous solvents and reagents.- Run the reaction under a strictly inert atmosphere (e.g., Argon).

Detailed Experimental Protocols

Protocol A: Scale-up Reductive Amination

Materials:

  • 3-Aminopyridine (1.0 kg, 10.6 mol)

  • Propanal (0.68 kg, 11.7 mol)

  • Sodium borohydride (NaBH₄) (0.44 kg, 11.7 mol)

  • Methanol (10 L)

  • 2 M Hydrochloric acid

  • 5 M Sodium hydroxide

  • Ethyl acetate

  • Saturated sodium chloride solution

Procedure:

  • Charge a 20 L reactor with 3-aminopyridine and methanol.

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add propanal to the mixture, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1 hour to allow for imine formation.

  • In a separate vessel, prepare a solution of sodium borohydride in methanol.

  • Slowly add the sodium borohydride solution to the reaction mixture, keeping the temperature below 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by HPLC or GC until completion.

  • Cool the mixture to 10 °C and slowly quench with 2 M HCl until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water and adjust the pH to >12 with 5 M NaOH.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation.

Protocol B: Scale-up Buchwald-Hartwig Amination

Materials:

  • 3-Bromopyridine (1.0 kg, 6.33 mol)

  • Propylamine (0.45 kg, 7.6 mol)

  • Palladium(II) acetate (Pd(OAc)₂) (28 g, 0.126 mol, 2 mol%)

  • Xantphos (109 g, 0.189 mol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (0.85 kg, 8.86 mol)

  • Toluene (10 L)

  • Saturated ammonium chloride solution

Procedure:

  • Charge a 20 L reactor with Pd(OAc)₂, Xantphos, and NaOtBu under an inert atmosphere (Argon).

  • Add toluene to the reactor.

  • Add 3-bromopyridine to the mixture.

  • Add propylamine to the mixture.

  • Heat the mixture to 100-110 °C and stir for 8-12 hours.

  • Monitor the reaction by HPLC or GC until completion.

  • Cool the mixture to room temperature.

  • Slowly add saturated ammonium chloride solution to quench the reaction.

  • Separate the organic layer and wash it with water and then brine.

  • Treat the organic layer with a palladium scavenger.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Purification and Analysis Workflow

Purification and Analysis Workflow Crude Crude this compound Workup Aqueous Workup / Extraction Crude->Workup Distillation Vacuum Distillation Workup->Distillation For Route A Chromatography Column Chromatography Workup->Chromatography For Route B Final Pure this compound Distillation->Final Recrystallization Recrystallization Chromatography->Recrystallization Optional Chromatography->Final Recrystallization->Final QC Quality Control (HPLC, GC, NMR) Final->QC

Caption: General purification and analysis workflow.

Safety Considerations

HazardMitigation Strategy
Exothermic Reactions - Use a jacketed reactor for precise temperature control.- Add reagents slowly and monitor the internal temperature closely.
Flammable Solvents - Use in a well-ventilated area away from ignition sources.- Ground all equipment to prevent static discharge.
Corrosive/Toxic Reagents - Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
Palladium Catalysts - Avoid inhalation of palladium dust.- Dispose of palladium waste according to regulations.

Technical Support Center: N-propylpyridin-3-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of N-propylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reductive Amination: The reaction of 3-aminopyridine with propanal in the presence of a reducing agent. This is often a one-pot reaction.[1][2][3]

  • N-Alkylation: The direct alkylation of 3-aminopyridine with a propyl halide (e.g., n-propyl bromide) in the presence of a base.[4]

Q2: What are the primary impurities I should expect in my crude this compound?

A2: The impurity profile largely depends on the synthetic route chosen.

  • For both routes: Unreacted 3-aminopyridine is a common impurity if the reaction does not go to completion.

  • N-Alkylation: The most significant side product is the over-alkylation product, N,N-dipropylpyridin-3-amine.[5]

  • Reductive Amination: Potential impurities include byproducts from the self-condensation of propanal (aldol condensation) and species related to the reducing agent used.[6] If sodium cyanoborohydride is used, there is a risk of forming α-aminonitrile byproducts.[6]

Q3: How can I monitor the progress of my reaction to minimize impurity formation?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction.[7][8] Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material, product, and major impurities.[8] Staining with an appropriate agent, such as iodine vapor or UV light visualization, can help in identifying the spots.[9]

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common and effective purification method is silica gel column chromatography.[8][10][11] Due to the basic nature of the amine, it is often beneficial to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to prevent peak tailing and improve separation.[11][12] Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.[7][8]

Q5: Which analytical techniques are best suited for purity assessment and impurity profiling of this compound?

A5: A combination of chromatographic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, typically with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution, is excellent for quantifying the purity and detecting non-volatile impurities.[13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities. The mass spectrometry data provides structural information based on fragmentation patterns, which is invaluable for identifying unknown impurities.[16][17]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC to ensure it has gone to completion.[7][9]- If the reaction has stalled, consider increasing the reaction time or temperature.[7]
Suboptimal Reaction Conditions (Reductive Amination) - Ensure the pH is mildly acidic (pH 6-7) to facilitate imine formation. A catalytic amount of acetic acid can be added.[6]- Use a dehydrating agent like molecular sieves to drive the imine formation equilibrium forward.[6]
Ineffective Base (N-Alkylation) - If using a heterogeneous base like potassium carbonate, ensure it is finely powdered and the reaction is stirred vigorously.[7]- Consider using a stronger or more soluble base, such as cesium carbonate.
Poor Quality Reagents - Use freshly distilled or high-purity starting materials. Propanal, in particular, can be prone to oxidation and polymerization.
Product Loss During Work-up - Amines can be somewhat water-soluble, especially in their protonated form. Minimize aqueous washes or perform a back-extraction from the aqueous layers.- Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to keep the amine in its freebase form.[18]
Issue 2: High Levels of Unreacted 3-Aminopyridine
Potential Cause Troubleshooting Steps
Insufficient Alkylating/Aldehyde Reagent - Use a slight excess (1.1-1.2 equivalents) of the propyl halide or propanal to ensure complete consumption of the 3-aminopyridine.
Reaction Not Driven to Completion - Increase the reaction time and/or temperature. Monitor by TLC until the 3-aminopyridine spot is no longer visible.[9]
Inefficient Reducing Agent (Reductive Amination) - Ensure the correct stoichiometry of the reducing agent (typically 1.2-1.5 equivalents).[6]- Choose a reducing agent that is effective under your reaction conditions. Sodium triacetoxyborohydride is often a good choice as it is selective for the iminium ion.[2][6]
Issue 3: Significant Over-Alkylation (N,N-dipropylpyridin-3-amine)
Potential Cause Troubleshooting Steps
Excess Alkylating Agent - Use a 1:1 molar ratio of 3-aminopyridine to the propyl halide. Adding the alkylating agent slowly to the reaction mixture can also help.
High Reaction Temperature or Prolonged Reaction Time - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.- Stop the reaction as soon as the starting material is consumed (monitored by TLC).
Alternative Synthetic Route - Reductive amination is generally less prone to over-alkylation than direct N-alkylation and is a reliable method to avoid this impurity.[2][19]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from general procedures for reductive amination.[1][2]

  • Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in methanol, add propanal (1.1 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Basify the aqueous residue to pH > 10 with a sodium hydroxide solution.

  • Extraction: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is based on standard practices for the purification of amines.[8][12]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% dichloromethane) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. For better separation, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding methanol containing 1% triethylamine (e.g., gradient from 0% to 5% methanol in dichloromethane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Common Impurities and their Identification

Impurity Name Structure Typical Analytical Signature Mitigation Strategy
3-AminopyridineC₅H₆N₂Lower retention time in reverse-phase HPLC compared to the product. Characteristic mass spectrum.Use a slight excess of the propylating reagent; ensure the reaction goes to completion.
N,N-dipropylpyridin-3-amineC₁₁H₁₈N₂Higher retention time in reverse-phase HPLC. Molecular ion in MS will be higher than the product by 42 amu.Use a 1:1 stoichiometry in N-alkylation; consider reductive amination as an alternative route.[2]

Table 2: Typical HPLC and GC-MS Analytical Parameters

Parameter HPLC Method GC-MS Method
Column C18, 5 µm, 4.6 x 150 mm5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution)Helium at a constant flow of 1.0 mL/min
Flow Rate 1.0 mL/min-
Detector UV at 254 nmMass Spectrometer (EI, 70 eV)
Oven Program -Initial: 80°C, hold 2 minRamp: 15°C/min to 280°C, hold 5 min
Injector Temperature -250°C
Ion Source Temperature -230°C

Visualizations

cluster_synthesis Synthesis cluster_purification Purification 3-Aminopyridine 3-Aminopyridine Reductive_Amination Reductive Amination 3-Aminopyridine->Reductive_Amination N-Alkylation N-Alkylation 3-Aminopyridine->N-Alkylation Propanal Propanal Propanal->Reductive_Amination Propyl Halide Propyl Halide Propyl Halide->N-Alkylation Crude_Product Crude this compound Reductive_Amination->Crude_Product N-Alkylation->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Impurities Impurities (Starting Material, Side Products) Column_Chromatography->Impurities

Caption: Synthetic and purification workflow for this compound.

Start Low Yield or High Impurity Level Check_Purity Check Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction by TLC Start->Monitor_Reaction Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Monitor_Reaction->Optimize_Conditions Review_Workup Review Work-up and Extraction Procedure Optimize_Conditions->Review_Workup Purification Optimize Purification (e.g., modified eluent) Review_Workup->Purification Success Improved Yield/ Purity Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing N-Alkylation of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 3-aminopyridine. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-alkylation of 3-aminopyridine?

The primary challenges in the N-alkylation of 3-aminopyridine are controlling selectivity and achieving complete conversion. Key issues include:

  • Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting 3-aminopyridine, leading to the formation of di- and even tri-alkylated byproducts.[1]

  • Chemoselectivity: Alkylation can occur at two different nitrogen atoms: the exocyclic amino group (N-alkylation) or the endocyclic pyridine ring nitrogen (pyridinium salt formation).[2]

  • Low Reactivity: In some cases, particularly with sterically hindered alkylating agents or aminopyridines, the reaction may be sluggish and result in low conversion of the starting material.[2]

Q2: How can I favor mono-alkylation and prevent the formation of di-alkylated products?

Controlling the stoichiometry and reaction conditions is crucial for selective mono-alkylation. Consider the following strategies:

  • Control Stoichiometry: Use a large excess of 3-aminopyridine relative to the alkylating agent to increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can minimize over-alkylation.[3]

  • Protecting Groups: The use of a protecting group, such as a Boc group, on the amino nitrogen can modulate its reactivity and facilitate controlled mono-alkylation.[4]

  • Reductive Amination: This alternative method provides excellent control over mono-alkylation by first forming an imine between 3-aminopyridine and an aldehyde or ketone, which is then reduced.[1][5]

Q3: How do I improve the chemoselectivity for alkylation on the amino group versus the pyridine ring nitrogen?

Favoring alkylation on the exocyclic amino group over the pyridine ring nitrogen can be achieved by:

  • Choice of Base: Using a strong, non-nucleophilic base can selectively deprotonate the amino group, increasing its nucleophilicity and promoting N-alkylation.[2][4]

  • Solvent Effects: The choice of solvent can influence the reaction's chemoselectivity.[6][7] Experimenting with different solvents may be necessary to optimize for N-alkylation.

  • N-Aminopyridinium Salts: A modern approach involves the use of N-aminopyridinium salts, which undergo self-limiting alkylation on the exocyclic nitrogen, preventing both over-alkylation and reaction at the ring nitrogen.[8][9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of 3-aminopyridine in a question-and-answer format.

Problem 1: Low to no conversion of the 3-aminopyridine starting material.

  • Potential Cause: Insufficient reactivity of the starting materials or inadequate reaction conditions.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[1][2]

    • Use a Stronger Base: If direct alkylation with alkyl halides is being performed, stronger bases like sodium hydride (NaH) may be necessary to enhance the nucleophilicity of the amino group.[2][4]

    • Alternative Alkylating Agents: If using an alkyl bromide or chloride, consider switching to a more reactive alkyl iodide or an alkyl sulfonate (e.g., tosylate, mesylate).[3]

    • Catalytic System: For sterically hindered substrates, a transition-metal-catalyzed approach, such as the Buchwald-Hartwig amination, could be effective.[2] Consider adding a catalytic amount of potassium iodide when using alkyl bromides to improve reactivity.[11]

    • Solvent Optimization: The solvent can significantly impact the reaction rate. Experiment with polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3][12]

Problem 2: The major product is the pyridinium salt, not the desired N-alkylated 3-aminopyridine.

  • Potential Cause: The endocyclic pyridine nitrogen is more nucleophilic or sterically accessible than the exocyclic amino group under the current reaction conditions.

  • Troubleshooting Steps:

    • Enhance Amino Group Nucleophilicity: Employ a suitable base to deprotonate the amino group, making it a more potent nucleophile. The choice of base is critical and can range from inorganic bases like K₂CO₃ or Cs₂CO₃ to stronger bases like NaH, depending on the specific substrate.[3][13][14]

    • Protect the Amino Group: While seemingly counterintuitive, protecting the amino group (e.g., with a Boc group) can alter its electronic properties, facilitating deprotonation and subsequent alkylation at the desired position.[4]

    • Modify the Solvent: The solvent can influence the relative nucleophilicity of the two nitrogen atoms. A systematic screen of solvents is recommended.[6][7]

Problem 3: The reaction produces a mixture of mono- and di-alkylated products that are difficult to separate.

  • Potential Cause: The mono-alkylated product is more reactive than the starting amine and readily undergoes a second alkylation.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Use a significant excess of 3-aminopyridine (e.g., 3-5 equivalents) to outcompete the mono-alkylated product for the alkylating agent.[1]

    • Slow Addition of Electrophile: Add the alkylating agent dropwise over an extended period to maintain its low concentration in the reaction mixture.[3]

    • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.[1]

    • Alternative Synthetic Route: Consider reductive amination as it is a highly selective method for producing mono-alkylated amines.[1][5]

Problem 4: Difficulty in purifying the N-alkylated 3-aminopyridine product.

  • Potential Cause: The product may be contaminated with unreacted starting materials, over-alkylation byproducts, or pyridinium salts, which can have similar polarities.

  • Troubleshooting Steps:

    • Optimize the Reaction: The most effective purification strategy is to optimize the reaction to minimize the formation of byproducts.

    • Column Chromatography: This is a common and effective method for separating the desired product from impurities. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.[15]

    • Distillation: If the product and byproducts have sufficiently different boiling points, distillation under reduced pressure can be an effective purification technique.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification method.

Data Presentation

Table 1: Optimization of Base for the Alkylation-Depyridylation of an N-Aminopyridinium Salt Derivative [8][9]

EntryBaseYield of Alkylated Product (%)
1CsOAc98
2NaHCO₃-
3t-BuOK-
4K₂CO₃-
5Cs₂CO₃79 (as secondary amine)
Conditions: 3a (1.0 equiv), 1-iodohexane (4a, 2.0 equiv), base (3.0 equiv), CH₃CN, 70 °C, 16 h. Yields were measured using 1,3,5-trimethoxybenzene as the internal standard.

Table 2: Effect of Alkylating Agent on the Alkylation-Depyridylation Protocol [9]

EntryAlkylating AgentYield (%)
11-iodohexane79
21-bromohexane63
3hexyl triflate49
Conditions: 3a (1.0 equiv), alkylating agent (2.0 equiv), Cs₂CO₃ (3.0 equiv), CH₃CN, 70 °C, 16 h.

Experimental Protocols

Protocol 1: General Procedure for N-Monoalkylation of 2- or 3-Aminopyridines using a Carboxylic Acid and Sodium Borohydride [5]

  • To a stirring mixture of the aminopyridine (3 mmol) and a carboxylic acid (6 mmol) in THF (10 mL), add sodium borohydride (10 mmol) portion-wise over 30 minutes.

  • Monitor the reaction progress by GC.

  • Upon completion, add 30 mL of water.

  • Adjust the pH to 10 with sodium carbonate.

  • Extract the mixture with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the N-monoalkylated aminopyridine.

Protocol 2: N-Alkylation using an Alkyl Halide with a Carbonate Base [13][14]

  • To a solution of 3-aminopyridine (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO), add anhydrous potassium carbonate or cesium carbonate (1.1-1.5 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography or distillation.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup1 Dissolve 3-aminopyridine in anhydrous solvent setup2 Add base (e.g., K₂CO₃, Cs₂CO₃) setup1->setup2 setup3 Stir at room temperature setup2->setup3 reaction1 Add alkylating agent dropwise setup3->reaction1 reaction2 Heat to target temperature (e.g., 60-80 °C) reaction1->reaction2 reaction3 Monitor reaction by TLC/LC-MS reaction2->reaction3 workup1 Cool to room temperature reaction3->workup1 workup2 Filter inorganic salts workup1->workup2 workup3 Concentrate filtrate workup2->workup3 purification1 Purify by column chromatography or distillation workup3->purification1 purification2 Characterize product (NMR, MS) purification1->purification2 troubleshooting_logic decision decision outcome outcome start Low Yield or Incomplete Reaction check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature and monitor check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes increase_temp->check_base stronger_base Use a stronger base (e.g., NaH) check_base->stronger_base No check_alkylating_agent Is the alkylating agent reactive enough? check_base->check_alkylating_agent Yes stronger_base->check_alkylating_agent more_reactive_agent Switch to alkyl iodide or sulfonate check_alkylating_agent->more_reactive_agent No consider_catalyst Consider using a catalyst (e.g., Buchwald-Hartwig) check_alkylating_agent->consider_catalyst Yes successful_reaction Successful Reaction more_reactive_agent->successful_reaction consider_catalyst->successful_reaction

References

preventing decomposition of "N-propylpyridin-3-amine" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-propylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of "this compound" during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is crucial to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed and made of a compatible material such as amber glass or high-density polyethylene (HDPE).[1]

Q2: What are the signs of decomposition in my this compound sample?

A2: Visual indicators of decomposition can include a change in color (e.g., darkening or yellowing), the development of an unusual odor, or a change in the physical state of the compound. For a more definitive assessment, analytical techniques such as HPLC or GC-MS should be employed to check for the presence of impurities or degradation products.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of pyridine derivatives and aromatic amines, this compound is susceptible to several degradation pathways.[2][3] These include:

  • Oxidation: The pyridine ring and the secondary amine are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of N-oxides, hydroxylated pyridines, and other oxidative degradation products.

  • Hydrolysis: Amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis and the formation of undesirable byproducts.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the degradation of the compound.

Q4: Which materials should I avoid when storing or handling this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] Contact with these substances can lead to vigorous reactions and rapid decomposition of the compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in sample color (e.g., yellowing, browning) Oxidation due to exposure to air and/or light.1. Immediately purge the container with an inert gas (argon or nitrogen) and reseal tightly. 2. Store the container in a dark place, such as a desiccator cabinet or wrapped in aluminum foil. 3. For future storage, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk sample.
Unexpected peaks in analytical chromatogram (HPLC/GC) Sample decomposition has occurred.1. Verify the identity of the new peaks through mass spectrometry (MS) if possible. 2. Review storage conditions to ensure they align with best practices (cool, dry, dark, inert atmosphere). 3. Consider re-purifying the material if the impurity levels are unacceptable for your application.
Inconsistent experimental results Degradation of the starting material between experiments.1. Perform a purity check of the this compound stock solution before each set of experiments. 2. Prepare fresh solutions from a properly stored solid sample for critical experiments. 3. Implement a strict first-in, first-out (FIFO) inventory system for your chemical stocks.
Clumping or change in consistency of the solid material Absorption of moisture.1. Store the compound in a desiccator with a suitable desiccant. 2. If moisture absorption is suspected, the material can be dried under vacuum, but care should be taken as this may not remove all absorbed water.

Summary of Storage Recommendations

Parameter Condition Rationale
Temperature Cool; Generally below 30°C (86°F), ideally between 5°C and 25°C (41°F and 77°F).[1]To minimize thermal degradation and reduce volatility.
Atmosphere Inert gas (e.g., Argon, Nitrogen).To prevent oxidation of the amine and pyridine ring.
Light In the dark; Use of amber vials or opaque containers.To prevent photodegradation.
Moisture Dry environment; Tightly sealed containers and/or use of a desiccator.[1]Amines can be hygroscopic; moisture can lead to hydrolysis.
Container Tightly sealed, made of compatible materials (e.g., amber glass, HDPE).[1]To prevent contamination and exposure to air and moisture.
Incompatible Substances Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]To avoid chemical reactions that lead to decomposition.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.[4]

1. Materials and Equipment:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • Calibrated oven, photostability chamber, and humidity chamber

  • HPLC system with UV detector and/or mass spectrometer

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours for liquid samples; 0, 1, 3, 7 days for solid samples), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.

    • Identify and characterize major degradation products using a mass spectrometer.

Visualizations

Decomposition_Pathway cluster_conditions Stress Conditions cluster_products Potential Decomposition Products Air (Oxygen) Air (Oxygen) N-oxide N-oxide Air (Oxygen)->N-oxide Light (UV) Light (UV) Hydroxylated Pyridines Hydroxylated Pyridines Light (UV)->Hydroxylated Pyridines Moisture (H2O) Moisture (H2O) Moisture (H2O)->Hydroxylated Pyridines This compound This compound This compound->N-oxide Oxidation This compound->Hydroxylated Pyridines Oxidation/Hydrolysis Ring-opened Products Ring-opened Products This compound->Ring-opened Products Severe Degradation

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of this compound start->check_purity review_storage Review Storage Conditions (Temp, Light, Air, Moisture) check_purity->review_storage Purity < Specification continue_exp Continue Experiment check_purity->continue_exp Purity OK re_purify Re-purify or Use New Batch review_storage->re_purify stop_exp Stop and Re-evaluate review_storage->stop_exp Storage OK, but purity low re_purify->check_purity

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow start Start: Stability Study prep_sample Prepare Stock Solution of This compound start->prep_sample apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_sample->apply_stress sample_analysis Analyze Samples by HPLC-MS at Time Intervals apply_stress->sample_analysis data_eval Evaluate Data: - % Degradation - Identify Degradants sample_analysis->data_eval end End: Determine Stability Profile data_eval->end

Caption: Workflow for the accelerated stability study.

References

Validation & Comparative

Comparative Reactivity of N-Propylpyridin-3-amine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridines is paramount for efficient synthesis and the rational design of novel chemical entities. This guide provides a comprehensive comparison of the chemical reactivity of N-propylpyridin-3-amine and its structural isomers, N-propylpyridin-2-amine and N-propylpyridin-4-amine. The analysis is grounded in fundamental principles of electronic and steric effects, supported by data from parent aminopyridines, and includes detailed experimental protocols for key transformations.

The position of the N-propylamino group on the pyridine ring significantly influences the electron density distribution and steric environment of the molecule, thereby dictating its basicity and reactivity in various chemical reactions. This guide will explore these differences through the lens of basicity, nucleophilicity in alkylation and acylation reactions, and susceptibility to palladium-catalyzed cross-coupling reactions.

Basicity and Nucleophilicity: A Comparative Overview

The basicity of the N-propylaminopyridine isomers is a critical factor governing their reactivity. Protonation can occur at either the exocyclic amino nitrogen or the endocyclic pyridine nitrogen. Generally, for aminopyridines, the endocyclic nitrogen is the more basic site. The position of the electron-donating N-propylamino group modulates the basicity of this ring nitrogen.

Electronic Effects: The N-propylamino group is an electron-donating group through both induction (+I effect) and resonance (+M effect). When the amino group is at the 2- or 4-position, it can effectively donate electron density to the pyridine ring nitrogen via resonance, increasing its basicity. This effect is absent in the 3-isomer. The N-propyl group itself, being an alkyl group, is also electron-donating via induction, which slightly increases the basicity of all isomers compared to their parent aminopyridines.[1][2]

Steric Effects: The N-propyl group introduces steric hindrance around the exocyclic nitrogen, which can influence its nucleophilicity. In the case of N-propylpyridin-2-amine, the proximity of the N-propyl group to the ring nitrogen may also sterically hinder reactions at the ring nitrogen to some extent.

Quantitative Basicity Data
CompoundParent pKa (Conjugate Acid)Predicted N-Propyl Derivative pKa (Conjugate Acid)Predicted Basicity Trend
N-Propylpyridin-4-amine9.17[3]~9.3Most Basic
N-Propylpyridin-2-amine6.86[4]~7.0Moderately Basic
This compound6.04[5]~6.2Least Basic

Note: The predicted pKa values are estimations based on the inductive effect of the propyl group and should be used as a relative guide.

Reactivity in Common Organic Transformations

The differences in basicity and electronic/steric profiles of the N-propylpyridinamine isomers translate to distinct reactivities in common synthetic transformations.

N-Alkylation and N-Acylation

In reactions involving the exocyclic amino group, such as N-alkylation and N-acylation, both electronic and steric factors come into play. The nucleophilicity of the exocyclic nitrogen is influenced by the extent of its lone pair delocalization into the pyridine ring.

  • N-Propylpyridin-4-amine and N-Propylpyridin-2-amine: The exocyclic nitrogen's lone pair has some degree of delocalization into the ring, which can slightly reduce its nucleophilicity compared to an aliphatic secondary amine. However, the increased basicity of the ring nitrogen can also lead to competitive reactions at that site, especially in alkylation.

  • This compound: The exocyclic nitrogen's lone pair is not in direct resonance with the ring nitrogen, making it more localized and potentially more nucleophilic than the 2- and 4-isomers in reactions at the amino group.

Expected Reactivity Order for N-Acylation/Alkylation (at the exocyclic nitrogen): this compound > N-propylpyridin-4-amine ≈ N-propylpyridin-2-amine

ReactionReagentsProductExpected Relative Yield
N-AcylationAcetyl Chloride, TriethylamineN-acetyl-N-propylpyridin-X-amine3-isomer > 4-isomer ≈ 2-isomer
N-AlkylationMethyl IodideN-methyl-N-propylpyridin-X-aminium iodide3-isomer > 4-isomer ≈ 2-isomer
Palladium-Catalyzed Cross-Coupling Reactions

For reactions involving the pyridine ring, such as Suzuki-Miyaura or Buchwald-Hartwig amination of a halogenated derivative, the electronic properties of the N-propylamino substituent are crucial. The electron-donating nature of the amino group can influence the oxidative addition and reductive elimination steps of the catalytic cycle.[6] Generally, electron-donating groups can facilitate the oxidative addition step in Suzuki-Miyaura couplings.[7]

For a hypothetical scenario involving a bromo-substituted N-propylaminopyridine, the reactivity would depend on the position of both the bromo and the N-propylamino groups.

Experimental Protocols

General Protocol for N-Acylation of N-Propylaminopyridine Isomers

This protocol describes a general procedure for the N-acylation of N-propylaminopyridine isomers with an acyl chloride.

Materials:

  • N-propylpyridin-X-amine (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, 1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-propylpyridin-X-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of a Bromo-N-propylaminopyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-N-propylaminopyridine with an arylboronic acid.

Materials:

  • Bromo-N-propylpyridin-X-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a flask, combine the bromo-N-propylpyridin-X-amine, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reactivity Concepts

Signaling Pathway of Basicity

Basicity_Pathway cluster_4 N-Propylpyridin-4-amine cluster_2 N-Propylpyridin-2-amine cluster_3 This compound 4_Amine 4-NHPr 4_RingN Ring N 4_Amine->4_RingN +M, +I 4_Protonation Protonation 4_RingN->4_Protonation 4_ConjAcid Conjugate Acid (Most Stable) 4_Protonation->4_ConjAcid 2_Amine 2-NHPr 2_RingN Ring N 2_Amine->2_RingN +M, +I, Steric Hindrance 2_Protonation Protonation 2_RingN->2_Protonation 2_ConjAcid Conjugate Acid (Moderately Stable) 2_Protonation->2_ConjAcid 3_Amine 3-NHPr 3_RingN Ring N 3_Amine->3_RingN +I 3_Protonation Protonation 3_RingN->3_Protonation 3_ConjAcid Conjugate Acid (Least Stable) 3_Protonation->3_ConjAcid

Caption: Electronic and steric effects on the basicity of N-propylaminopyridine isomers.

Experimental Workflow for Comparative N-Acylation

Acylation_Workflow Start Start: N-Propylaminopyridine Isomers Reaction N-Acylation (Acetyl Chloride, Et3N, DCM, 0°C to RT) Start->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Yield and Spectroscopic Characterization (NMR, MS) Purification->Analysis Comparison Compare Reactivity (Yields and Reaction Times) Analysis->Comparison

Caption: General workflow for the comparative N-acylation of N-propylaminopyridine isomers.

Logical Relationship of Reactivity

Reactivity_Logic Isomer Isomer Position (2-, 3-, or 4-) Electronic Electronic Effects (+I, +M) Isomer->Electronic Steric Steric Effects (N-propyl group) Isomer->Steric Basicity Basicity of Ring Nitrogen Electronic->Basicity Nucleophilicity Nucleophilicity of Exocyclic Nitrogen Electronic->Nucleophilicity Steric->Nucleophilicity Reactivity Overall Reactivity Basicity->Reactivity Nucleophilicity->Reactivity

Caption: Factors influencing the comparative reactivity of N-propylaminopyridine isomers.

References

Comparative Biological Activity of N-Propylpyridin-3-amine and Other Alkylated Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of pharmacologically active molecules is paramount. This guide provides a comparative analysis of the biological activity of N-propylpyridin-3-amine against other alkylated pyridines, drawing upon available experimental data. While direct comparative studies on a homologous series of N-alkylated pyridin-3-amines are limited in the public domain, this guide synthesizes relevant findings to illuminate the potential impact of N-alkylation on the biological profile of the 3-aminopyridine scaffold.

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1][2] Alkylation of the pyridine core is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles.[3][4] this compound, a simple alkylated pyridine, serves as a valuable starting point for exploring these structure-activity relationships.

Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a propylamino group at the 3-position.[5] Its chemical structure suggests potential for various biological activities, making it a molecule of interest in medicinal and agrochemical research.[5] The presence of the amino group imparts basic properties to the molecule.[5]

Biological Activity Profile: A Comparative Overview

Antimicrobial Activity

The length of the alkyl chain on nitrogen-containing heterocyclic compounds can significantly influence their antimicrobial properties. Generally, an increase in alkyl chain length can lead to enhanced antimicrobial activity up to a certain point, after which the activity may plateau or decrease. This is often attributed to changes in lipophilicity, which affects the compound's ability to penetrate bacterial cell membranes.

One study on 3-alkylpyridine alkaloids demonstrated modest antibiotic activity against several Gram-positive bacterial strains.[6] While this study focused on more complex structures, it highlights the potential of the 3-alkylpyridine core in antimicrobial drug discovery. Another study on alkyl amides and amines showed that compounds with a chain length of 11 to 15 carbons were most active.[7] Although not directly comparable to this compound, this suggests that shorter alkyl chains like the propyl group might confer a different spectrum or potency of activity.

A study on the antimicrobial activity of newly synthesized N-amino-5-cyano-6-pyridones showed that most of the investigated compounds had promising antimicrobial properties.[8] This further supports the potential of substituted pyridines as a source of new antimicrobial agents.

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents.[1][2] The substitution pattern on the pyridine ring plays a critical role in the cytotoxic and antiproliferative activity of these compounds.

A study on N-(pyridin-3-yl)pyrimidin-4-amine analogues identified them as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[9][10] This suggests that the 3-aminopyridine moiety can serve as a valuable pharmacophore for the development of anticancer drugs. While this study does not specifically include this compound, it provides a framework for how modifications at the 3-amino position could be explored for anticancer activity.

Another study on 3-aminoimidazo[1,2-α]pyridine compounds demonstrated significant cytotoxic activity against various cancer cell lines.[11] The nature of the substituents at different positions of the fused ring system was shown to be crucial for the observed activity.

Central Nervous System (CNS) Activity

Pyridines are known to be privileged scaffolds for compounds active in the central nervous system.[12] The nitrogen atom in the pyridine ring is often crucial for the pharmacological profile of CNS-active drugs.[12]

A review of pyridine alkaloids with CNS activity highlights the diverse range of neurological targets for these compounds.[12] While specific data for this compound is not provided, the general class of alkylated pyridines has been shown to interact with various receptors and transporters in the brain. For instance, a study on resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues demonstrated their activity at central dopamine receptors.[13] Although the core structure is a piperidine, this study underscores the importance of the N-propyl group in modulating CNS activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plates D->E F Read MIC E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxicity of a compound.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Signaling Pathway for MTT Assay

G cluster_cell Living Cell cluster_external External MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenases SolubilizingAgent Solubilizing Agent Formazan->SolubilizingAgent Measurement Absorbance Measurement SolubilizingAgent->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence suggests that this compound and its alkylated pyridine analogues are a promising class of compounds with a wide range of potential biological activities, including antimicrobial, anticancer, and CNS effects. However, a significant gap exists in the literature regarding direct, systematic comparative studies of N-alkyl-pyridin-3-amines.

Future research should focus on the synthesis of a homologous series of N-alkyl-pyridin-3-amines (e.g., methyl, ethyl, propyl, butyl) and their evaluation in a panel of standardized biological assays. This would provide valuable quantitative data to establish clear structure-activity relationships and guide the rational design of more potent and selective drug candidates. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of N-Propylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-propylpyridin-3-amine scaffold is a versatile pharmacophore that has been explored for a range of therapeutic targets, from neurodegenerative diseases to oncology and infectious diseases. Understanding the structure-activity relationship (SAR) of its derivatives is crucial for the rational design of novel, potent, and selective drug candidates. This guide provides a comparative analysis of the SAR of this compound derivatives, supported by experimental data and detailed methodologies.

Core Structure and Points of Modification

The fundamental this compound structure consists of a pyridine ring substituted with a propylamino group at the 3-position. The key points for chemical modification to explore the SAR are:

  • R1 (Substitutions on the pyridine ring): Modifications at positions 2, 4, 5, and 6 of the pyridine ring can influence steric bulk, electronics, and hydrogen bonding potential.

  • R2 (Modifications of the propyl chain): Altering the length, branching, or rigidity of the alkyl chain can impact hydrophobic interactions and conformational flexibility.

  • R3 (Substitutions on the amine): Introducing substituents on the amine nitrogen can modulate basicity and introduce new interaction points.

  • Bioisosteric replacement of the pyridine ring: Replacing the pyridine with other heteroaromatic rings can fine-tune the molecule's properties.

SAR in Neurodegenerative Diseases, particularly Alzheimer's Disease

A significant area of investigation for pyridine amine derivatives has been in the context of Alzheimer's disease, primarily targeting cholinesterases (AChE and BuChE) and β-amyloid (Aβ) aggregation.[1][2][3]

One of the most well-studied analogs is besipirdine (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine), which has shown cholinomimetic and adrenergic properties.[4] Although not a direct this compound derivative, the SAR from related series provides valuable insights. For instance, in a series of coumarin-pyridine hybrids designed as multi-target-directed ligands for Alzheimer's, the length of the linker between the pyridine and the coumarin scaffold was critical. A three-carbon chain, similar to a propyl group, was found to be optimal for AChE inhibition.[3]

In another study, a pyridine amine derivative, PAT (3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide), was shown to inhibit self- and metal-induced Aβ aggregation.[1] This highlights the potential for this compound derivatives to be functionalized with metal-chelating and anti-aggregation moieties.

Key SAR Observations for Anti-Alzheimer's Activity:

  • Linker Length: An alkyl chain of three carbons (propyl) is often optimal for binding to the active site of cholinesterases.[3]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, interacting with backbone NH groups in the binding sites of receptors like the nicotinic acetylcholine receptor (nAChR).[5]

  • Terminal Group: The nature of the group at the terminus of the propyl chain significantly influences activity. For instance, bulky aromatic groups can enhance binding through additional hydrophobic or π-π interactions.

Quantitative SAR Data for Cholinesterase Inhibition

The following table summarizes the inhibitory activity of selected coumarin-pyridine hybrids, illustrating the importance of the linker length.

Compound IDLinker Length (n)AChE IC50 (nM)BuChE IC50 (nM)
3f 3224
3l 339
3p 3312
3a 24123
3g 4710

Data extracted from a study on coumarin-pyridine hybrids, where 'n' represents the number of methylene units in the linker.[3]

SAR in Oncology

N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2) for cancer therapy.[6] While the core is different, the presence of the pyridin-3-amine moiety is key to their activity.

Key SAR Observations for Anticancer Activity:

  • Pyrimidin-4-amine Core: This larger, more complex core appears essential for potent CDK2 inhibition.

  • Substitutions on the Pyridine Ring: The electronic properties of substituents on the pyridine ring can modulate the overall electron density and binding affinity.

  • Antiproliferative Activity: The position of functional groups like -OMe, -OH, and -NH2 on pyridine derivatives has been shown to enhance antiproliferative activity, whereas halogens or bulky groups tend to decrease it.[7][8]

Quantitative SAR Data for CDK2 Inhibition and Antiproliferative Activity
Compound IDSubstituentCDK2/cyclin A2 IC50 (nM)MV4-11 IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
7l (details not specified)64.420.832.123.128.61
AZD5438 (Reference)-----
Palbociclib (Reference)-----

Data for compound 7l, a novel N-(pyridin-3-yl)pyrimidin-4-amine derivative.[6]

SAR in Infectious Diseases

Derivatives of pyridine-2-methylamine have been identified as inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, making them potential antitubercular agents.[9] The SAR studies in this area emphasize the importance of substitutions on both the pyridine ring and the amine.

Key SAR Observations for Antitubercular Activity:

  • Substituents on the Amine (R1): A 4,4-dimethyl-1,4-azasilyl group was found to be significantly better than a 4,4-dimethylpiperidinyl group.[9]

  • Aromatic Group (R2): Electron-donating groups on the aromatic ring attached to the pyridine maintained or improved activity, while electron-withdrawing groups resulted in a decrease in activity.[9] The combination of an N-8-azaspiro[2][6]decyl group at R1 and a 4-biphenyl group at R2 yielded the most potent compounds.[9]

Quantitative SAR Data for Antitubercular Activity
Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL)
16 4,4-dimethylpiperidinylIsopropyl>64
17 4,4-dimethyl-1,4-azasilylIsopropyl8
35 N-8-azaspiro[2]decylIsopropyl1
52 N-8-azaspirodecylIsobutyl1
55 N-8-azaspirodecylNaphthyl2
62 N-8-azaspirodecyl4-biphenyl0.0156
63 N-8-azaspiro[6]decyl4-biphenyl0.0156

Data for pyridine-2-methylamine derivatives against Mtb H37Rv.[9]

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

The inhibitory activity of the compounds against AChE (from electric eel) and BuChE (from equine serum) is typically determined using a modified Ellman's spectrophotometric method.

  • Reagents:

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

    • AChE and BuChE enzymes

    • Phosphate buffer (pH 8.0)

  • Procedure:

    • A solution of the test compound, AChE or BuChE, and DTNB in buffer is pre-incubated.

    • The reaction is initiated by adding the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The absorbance of the solution is measured at 412 nm over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC

    • Alamar Blue reagent

    • 96-well microplates

  • Procedure:

    • The test compounds are serially diluted in the microplate wells.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for a specified period (e.g., 7 days).

    • Alamar Blue reagent is added to each well, and the plates are re-incubated.

    • The color change from blue (non-viable bacteria) to pink (viable bacteria) is observed visually or measured using a fluorometer.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change.[9]

Visualizations

Experimental Workflow for In Vitro Enzyme Inhibition Assay

G prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Dispense into 96-well Plate prep->plate pre_incubate Pre-incubate (Enzyme + Inhibitor) plate->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Absorbance/Fluorescence (Kinetic Read) add_substrate->measure analyze Data Analysis (Calculate % Inhibition) measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Simplified Signaling Pathway for CDK2 Inhibition in Cancer

G cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates (pRb) Apoptosis Apoptosis CDK2->Apoptosis Inhibition leads to CyclinA Cyclin A CyclinA->CDK2 Activates Inhibitor This compound Derivative (e.g., 7l) Inhibitor->CDK2 Inhibits E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes

Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.

Simplified Pathway for Acetylcholinesterase (AChE) Inhibition

G ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Activates Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Caption: Mechanism of AChE inhibition to enhance neuronal signaling.

References

A Comparative Analysis of N-propylpyridin-3-amine and 3-aminopyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structure-activity relationships of pyridine derivatives is paramount. This guide provides a detailed comparative analysis of N-propylpyridin-3-amine and its parent compound, 3-aminopyridine, focusing on their chemical properties, synthesis, reactivity, and biological activities, supported by available data.

Executive Summary

This guide offers a head-to-head comparison of this compound and 3-aminopyridine, two pyridine derivatives with applications in medicinal chemistry and organic synthesis. While 3-aminopyridine is a well-studied compound with established biological activities, including potassium channel blocking, antimicrobial, and antitumor effects, this compound remains a less explored analogue. This comparison aims to highlight the key differences and similarities, providing a foundation for further research and development. The introduction of an N-propyl group is anticipated to modulate the lipophilicity, basicity, and ultimately the biological profile of the parent 3-aminopyridine molecule.

Physicochemical and Spectroscopic Properties

A comparative summary of the key physicochemical and spectroscopic properties of this compound and 3-aminopyridine is presented in Table 1. The addition of the propyl group in this compound significantly increases its molecular weight and is expected to decrease its polarity and aqueous solubility compared to 3-aminopyridine.

PropertyThis compound3-aminopyridine
Molecular Formula C₈H₁₂N₂C₅H₆N₂[1][2]
Molecular Weight 136.19 g/mol [3]94.11 g/mol [1][2]
Appearance Colorless to pale yellow liquid or solid[3]White to yellow-brown crystals with an unpleasant odor[2][4]
Melting Point Not specified60-65 °C[1][5]
Boiling Point Not specified248-252 °C[1][5]
Solubility Soluble in polar organic solvents[3]Soluble in water, ethanol, and benzene[1][5]
CAS Number 25560-12-7[3]462-08-8[1]
¹H NMR Spectroscopy Data available from suppliers[6]Spectra available in public databases[7][8]
Mass Spectrometry Predicted m/z values available[9]Mass spectral data available in public databases[2][8]

Synthesis and Reactivity

3-aminopyridine can be synthesized through various established methods, with the Hofmann rearrangement of nicotinamide being a common approach.[1][5] This involves the reaction of nicotinamide with sodium hypobromite.[5] Other methods include the reduction of 3-nitropyridine and the reaction of 3-bromopyridine with ammonia.[1]

This compound synthesis routes are less commonly documented in the literature but can be achieved through standard organic chemistry techniques. A plausible method involves the N-alkylation of 3-aminopyridine with a propyl halide (e.g., 1-bromopropane) or through reductive amination of 3-aminopyridine with propanal.

Both molecules exhibit basic properties due to the presence of the amino group and the pyridine nitrogen.[3] The lone pair of electrons on the exocyclic nitrogen atom makes them nucleophilic and susceptible to reactions with electrophiles. The pyridine ring can undergo electrophilic aromatic substitution, although the amino group's activating effect is somewhat counteracted by the deactivating nature of the pyridine nitrogen. The N-propyl group in this compound is expected to increase the electron density on the exocyclic nitrogen, potentially enhancing its nucleophilicity compared to 3-aminopyridine.

Synthesis_of_3_aminopyridine Nicotinamide Nicotinamide Reagents Sodium Hypobromite (NaOH + Br₂) Nicotinamide->Reagents Hofmann Rearrangement Intermediate Isocyanate Intermediate Reagents->Intermediate Aminopyridine 3-aminopyridine Intermediate->Aminopyridine Hydrolysis

A simplified workflow for the Hofmann rearrangement synthesis of 3-aminopyridine.

Biological Activity and Potential Applications

Potassium Channel Blocking Activity

3-aminopyridine is a known blocker of voltage-gated potassium channels. This activity is believed to underlie its therapeutic potential in conditions like multiple sclerosis, where it can improve nerve impulse conduction in demyelinated axons. The mechanism involves the physical occlusion of the potassium channel pore.

While there is no direct experimental data on the potassium channel blocking activity of This compound , it is plausible that it retains this activity. The N-propyl group might influence the binding affinity and selectivity for different potassium channel subtypes. Increased lipophilicity could enhance its ability to cross the blood-brain barrier, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Potassium_Channel_Blocking cluster_membrane Cell Membrane K_Channel Voltage-Gated K+ Channel K_ion_out K+ Efflux K_Channel->K_ion_out Pore Channel Pore Blocked_Efflux Blocked K+ Efflux Pore->Blocked_Efflux Aminopyridine Aminopyridine (e.g., 3-aminopyridine) Aminopyridine->Pore Binds to and blocks the pore Repolarization Membrane Repolarization K_ion_out->Repolarization Leads to K_ion_in Intracellular K+ Prolonged_AP Prolonged Action Potential Blocked_Efflux->Prolonged_AP Results in

Conceptual diagram of aminopyridine-mediated potassium channel blockade.
Antimicrobial and Antitumor Activities

Recent studies have highlighted the potential of 3-aminopyridine and its derivatives as antimicrobial and antitumor agents.[1] Its ability to form complexes with transition metals appears to enhance its cytotoxicity against cancer cells.[1]

The antimicrobial and antitumor potential of This compound has not been extensively studied. However, the structural modifications introduced by the N-propyl group could lead to novel interactions with biological targets, warranting further investigation into these activities. The increased lipophilicity might enhance cell membrane permeability, a factor that can influence both antimicrobial and anticancer efficacy.

Safety and Toxicity

3-aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[10][11] It can cause skin and eye irritation and may cause respiratory irritation.[10][11] Prolonged or repeated exposure may cause damage to organs.[11]

The safety profile of This compound is not well-documented. However, given its structural similarity to 3-aminopyridine, it should be handled with similar precautions. The introduction of the propyl group may alter its metabolic pathways and toxicity profile, which would require dedicated toxicological studies to ascertain.

Future Directions and Conclusion

The comparative analysis reveals that while 3-aminopyridine is a well-characterized molecule with diverse biological activities, this compound represents a promising but understudied derivative. The addition of the N-propyl group is likely to alter its physicochemical properties, which in turn could modulate its biological activity, potency, and selectivity.

Future research should focus on:

  • Systematic biological screening of this compound to evaluate its potassium channel blocking, antimicrobial, and antitumor activities.

  • Quantitative structure-activity relationship (QSAR) studies to understand the impact of the N-propyl group on its biological profile.

  • Pharmacokinetic and toxicological studies to assess the in vivo behavior and safety of this compound.

References

N-propylpyridin-3-amine as a Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of protein families. Within the realm of kinase inhibitors, the aminopyridine motif is a recurring feature, valued for its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. This guide provides an objective comparison of the N-propylpyridin-3-amine scaffold against other established kinase inhibitor frameworks, supported by experimental data and detailed protocols.

Comparative Analysis of Kinase Inhibitor Scaffolds

The efficacy of a kinase inhibitor is not solely dependent on its core scaffold but is significantly influenced by the various substituents that decorate it. These substituents modulate potency, selectivity, and pharmacokinetic properties. While specific inhibitory data for the simple this compound scaffold is not extensively available in public literature, its potential can be inferred from the well-documented structure-activity relationships (SAR) of more complex pyridin-3-amine derivatives.

For the purpose of this guide, we will compare the pyridin-3-amine core to two distinct classes of kinase inhibitors: a multi-targeted inhibitor, Anlotinib , and a more specific inhibitor, AZD5438 .

Scaffold/Inhibitor Core Structure Primary Kinase Targets Representative IC50 Values (nM)
Pyridin-3-amine Derivatives Pyridin-3-amineFGFR, VEGFR, PDGFR, CDK, PIMData for specific derivatives vary widely. Potency is highly dependent on substitutions. More complex derivatives have shown IC50 values in the low nanomolar to micromolar range against various kinases.
Anlotinib IndoleVEGFR2/3, FGFR1-4, PDGFRα/β, c-Kit, RetVEGFR2: <1 nM; PDGFRβ: 11.2 nM; FGFR1: 15.6 nM; c-Kit: 26.5 nM
AZD5438 PyrimidineCDK1, CDK2, CDK9CDK1: 16 nM; CDK2: 6 nM; CDK9: 20 nM[1][2][3]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution. The data presented here is for illustrative purposes.

Structure-Activity Relationship (SAR) of the Pyridin-3-amine Scaffold

Studies on various pyridin-3-amine derivatives have revealed key insights into their activity as kinase inhibitors:

  • The 3-Amino Group: The amino group at the 3-position is crucial for forming hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

  • Substitution on the Amino Group: Alkyl substitutions on the 3-amino group, such as the propyl group in this compound, are generally well-tolerated and can influence the inhibitor's orientation in the active site. More complex substitutions can be used to target specific pockets within the kinase domain to enhance potency and selectivity.

  • Substitution on the Pyridine Ring: Modifications at other positions of the pyridine ring are critical for defining the inhibitor's selectivity profile. For instance, bulky hydrophobic groups can be introduced to occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby increasing potency.

Experimental Protocols

A robust and reproducible kinase inhibition assay is fundamental for evaluating the potential of any new scaffold. The following is a detailed protocol for a luminescence-based kinase assay, a common method for determining inhibitor potency (IC50 values).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the activity of a target kinase by quantifying the amount of ATP remaining in the reaction mixture after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.

Materials:

  • Purified recombinant target kinase (e.g., FGFR1, CDK2)

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP) of high purity

  • Test compound (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a 10-point dose-response curve. A 1:3 serial dilution is recommended.

    • Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Kinase Reaction:

    • In the wells of a 384-well plate, add 50 nL of the serially diluted test compound or DMSO control.

    • Prepare a kinase/substrate mixture in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (in Kinase Assay Buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well of the assay plate.

    • Mix the contents of the wells on a plate shaker for 2 minutes at a low speed.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.[4]

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor This compound Scaffold Inhibitor->RTK

Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow start Start prep_comp Prepare Serial Dilution of Test Compound start->prep_comp add_comp Add Compound to 384-well Plate prep_comp->add_comp add_kinase Add Kinase and Substrate add_comp->add_kinase pre_incubate Pre-incubate (10 min) add_kinase->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate (e.g., 60 min at 30°C) add_atp->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent mix_stabilize Mix and Stabilize (10 min) add_reagent->mix_stabilize read_lum Measure Luminescence mix_stabilize->read_lum analyze Analyze Data and Determine IC50 read_lum->analyze end End analyze->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

The this compound scaffold represents a valid and promising starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the vast potential for synthetic modification, allows for the fine-tuning of potency and selectivity against a wide array of kinase targets. As demonstrated by the extensive research into more complex pyridin-3-amine derivatives, this scaffold has the potential to yield highly effective therapeutic agents. Further exploration and derivatization of the this compound core, guided by robust in vitro and in cellulo assays, is a worthwhile endeavor for the discovery of next-generation kinase inhibitors.

References

A Comparative Guide to the Synthetic Routes of N-propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of N-propylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The two methods evaluated are the modern Buchwald-Hartwig amination and the classical reductive amination. This document outlines the experimental protocols, presents key quantitative data for comparison, and visualizes the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation

The following table summarizes the key aspects of the two synthetic routes to this compound, providing a clear comparison of their respective advantages and disadvantages based on available data for analogous reactions.

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: Reductive Amination
Starting Materials 3-Bromopyridine, PropylaminePyridine-3-carbaldehyde, Propylamine OR 3-Aminopyridine, Propanal
Key Reagents Palladium Precatalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Strong Base (e.g., NaOtBu)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄)
Reaction Conditions Anhydrous, inert atmosphere (e.g., Argon), Elevated temperature (typically 80-110 °C)Generally milder conditions, often at room temperature
Reported Yield (Analogous) ~73% for 2-bromopyridine with propylamine~80% for 3-aminopyridine with butyric acid (forms N-butyl analog)
Advantages High efficiency, broad substrate scope, good functional group tolerance.[1]Milder reaction conditions, readily available and less expensive reagents.
Disadvantages Requires expensive and air-sensitive catalysts and ligands, strict inert atmosphere is necessary.[1]May require careful control of stoichiometry to avoid side reactions, potential for over-alkylation.
Purification Column chromatography to remove catalyst residues.Typically straightforward workup and purification by extraction and/or chromatography.

Experimental Protocols

Route 1: Buchwald-Hartwig Amination of 3-Bromopyridine with Propylamine

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides.[2][3]

Materials:

  • 3-Bromopyridine

  • Propylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line glassware

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

  • Add 3-bromopyridine (1.0 equivalent) to the Schlenk tube.

  • Seal the tube and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Add propylamine (1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Reductive Amination of Pyridine-3-carbaldehyde with Propylamine

This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.[4][5]

Materials:

  • Pyridine-3-carbaldehyde

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, dissolve pyridine-3-carbaldehyde (1.0 equivalent) in 1,2-dichloroethane.

  • Add propylamine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to form the imine intermediate. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in 1,2-dichloroethane.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary to yield this compound.

Mandatory Visualization

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System 3-Bromopyridine 3-Bromopyridine Reaction_Vessel Reaction (Toluene, 100 °C) 3-Bromopyridine->Reaction_Vessel Propylamine Propylamine Propylamine->Reaction_Vessel Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction_Vessel XPhos_Ligand XPhos Ligand XPhos_Ligand->Reaction_Vessel NaOtBu_Base NaOtBu Base NaOtBu_Base->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Buchwald-Hartwig Amination Workflow.

Reductive_Amination cluster_reactants1 Reactants (Approach A) cluster_reactants2 Reactants (Approach B) Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Imine_Formation Imine Formation (DCE, RT) Pyridine-3-carbaldehyde->Imine_Formation Propylamine_A Propylamine Propylamine_A->Imine_Formation 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->Imine_Formation Propanal Propanal Propanal->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Product This compound Reduction->Product

Caption: Reductive Amination Workflow.

References

A Comparative Guide to the In Vitro Cytotoxicity of N-propylpyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of selected N-propylpyridin-3-amine analogs from different structural classes. The half-maximal inhibitory concentration (IC50) values are presented for various cancer cell lines, providing a basis for comparing the cytotoxic potency of these compounds.

Compound ClassAnalogCancer Cell LineIC50 (µM)Reference
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles Compound S2PC3 (Prostate)0.85[1]
Compound S3PC3 (Prostate)0.1[1]
Compound S4PC3 (Prostate)0.56[1]
Pyridine-Ureas Compound 8eMCF-7 (Breast)0.22[2]
Compound 8nMCF-7 (Breast)1.88[2]
Pyrazolo[1,5-a]pyridines Compound 6t-0.09 (CDK2)[3]
Compound 6s-0.23 (CDK2)[3]
Compound 46MIA PaCa-2 (Pancreatic)low µM[4]
Compound 46SCOV3 (Ovarian)sub-µM[4]

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay, the MTT assay, which is commonly used to assess the cytotoxic potential of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a further 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program for non-linear regression analysis.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, PC3) seeding Cell Seeding (96-well plate) cell_culture->seeding incubation1 24h Incubation (Cell Attachment) seeding->incubation1 treatment Addition of Analogs incubation1->treatment compound_prep Compound Dilution compound_prep->treatment incubation2 48-72h Incubation treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 2-4h Incubation (Formazan Formation) mtt_addition->incubation3 solubilization Add Solubilizer incubation3->solubilization readout Measure Absorbance (570 nm) solubilization->readout viability Calculate % Viability readout->viability ic50 Determine IC50 viability->ic50

Caption: A typical workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.

CDK2/Cyclin E Signaling Pathway in Cell Cycle Progression

Many pyridine derivatives exert their cytotoxic effects by interfering with cell cycle regulation. One key target is the Cyclin-Dependent Kinase 2 (CDK2). The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a common point of disruption by anticancer agents. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5][6][7][8][9]

G cluster_G1 G1 Phase cluster_S S Phase mitogenic_signals Mitogenic Signals cyclin_d_cdk46 Cyclin D / CDK4/6 mitogenic_signals->cyclin_d_cdk46 rb_p pRb Phosphorylation (Partial) cyclin_d_cdk46->rb_p e2f_release E2F Release rb_p->e2f_release cyclin_e_synthesis Cyclin E Synthesis e2f_release->cyclin_e_synthesis g1_s_transition G1/S Transition e2f_release->g1_s_transition dna_synthesis DNA Synthesis cyclin_e_cdk2 Cyclin E / CDK2 Complex cyclin_e_synthesis->cyclin_e_cdk2 rb_hyper_p pRb Hyperphosphorylation cyclin_e_cdk2->rb_hyper_p rb_hyper_p->g1_s_transition g1_s_transition->dna_synthesis inhibitor Pyridine Analog (Inhibitor) inhibitor->cyclin_e_cdk2

Caption: The CDK2/Cyclin E pathway's role in the G1/S cell cycle transition and its inhibition by pyridine analogs.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of Novel N-propylpyridin-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors remains a paramount objective in modern drug discovery. The N-propylpyridin-3-amine scaffold has emerged as a promising starting point for the generation of potent kinase inhibitors. This guide provides a comprehensive cross-reactivity analysis of a series of novel this compound based inhibitors, designated NP-A1, NP-B2, and NP-C3. Through a combination of in vitro biochemical assays and cellular target engagement studies, we present a comparative assessment of their selectivity profiles against a broad panel of human kinases. This document is intended to guide researchers in selecting the most appropriate chemical tool for their specific biological investigations and to inform the ongoing development of this inhibitor class.

Comparative Selectivity Profiling

To ascertain the selectivity of the this compound based inhibitors, a comprehensive in vitro kinase profiling assay was conducted. The inhibitors were screened against a panel of over 400 human kinases at a concentration of 1 µM. The percentage of inhibition was determined, and for kinases showing significant inhibition, IC50 values were subsequently calculated. The data presented in Table 1 summarizes the inhibitory activity of NP-A1, NP-B2, and NP-C3 against their primary target, Receptor Tyrosine Kinase X (RTK-X), and a selection of notable off-targets.

Table 1: Comparative Inhibitory Activity (IC50) of this compound Based Inhibitors

Target KinaseNP-A1 (nM)NP-B2 (nM)NP-C3 (nM)Reference Compound (nM)
RTK-X (Primary Target) 15 8 25 10
Off-Target Kinase A250800>1000150
Off-Target Kinase B>1000550900700
Off-Target Kinase C450>1000>1000300
Off-Target Kinase D8001200600950

Reference Compound: A well-characterized, clinically relevant inhibitor of RTK-X.

Experimental Protocols

A multi-faceted approach is essential for the comprehensive assessment of kinase inhibitor specificity.[1] The following protocols outline the key experiments utilized to generate the data in this guide.

In Vitro Kinase Profiling

The initial characterization of novel kinase inhibitors involves determining their potency and selectivity against a broad panel of kinases.[1] This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the enzymatic activity of purified kinases.[1]

Experimental Protocol: In Vitro Radiometric Kinase Assay [1]

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[1]

  • Materials:

    • Purified recombinant kinases (large panel, e.g., >400 kinases).

    • Specific peptide or protein substrates for each kinase.

    • Inhibitor stock solutions (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 96-well or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement

After establishing biochemical activity, it is crucial to confirm that the inhibitor can engage its target within a cellular context.[2]

Experimental Protocol: Western Blotting for Phospho-Target Inhibition

This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in cultured cells.

  • Materials:

    • Cell line expressing the target kinase (e.g., a cancer cell line with activated RTK-X).

    • Cell culture medium and supplements.

    • Inhibitor stock solutions.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (total target kinase, phospho-target kinase, downstream phospho-substrate).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

    • SDS-PAGE gels and blotting apparatus.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phospho-target and total target.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of target phosphorylation inhibition.

Visualizing Biological Context and Experimental Design

To provide a clearer understanding of the biological relevance of RTK-X and the experimental approaches for inhibitor profiling, the following diagrams are provided.

Signaling_Pathway Ligand Ligand RTKX RTK-X Ligand->RTKX Dimerization Dimerization & Autophosphorylation RTKX->Dimerization Downstream_Kinase Downstream Kinase Dimerization->Downstream_Kinase Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Regulates

Caption: Simplified signaling pathway of Receptor Tyrosine Kinase X (RTK-X).

Experimental_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Assays cluster_data Data Analysis Kinase_Panel Broad Kinase Panel (>400 Kinases) Radiometric_Assay Radiometric Kinase Assay (Primary Screen) Kinase_Panel->Radiometric_Assay IC50_Determination IC50 Determination for Active Compounds Radiometric_Assay->IC50_Determination Selectivity_Profile Generation of Selectivity Profile IC50_Determination->Selectivity_Profile Cell_Culture Cell Line with Active Target Kinase Inhibitor_Treatment Inhibitor Treatment (Dose-Response) Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot for Phospho-Target Inhibition Inhibitor_Treatment->Western_Blot Western_Blot->Selectivity_Profile

Caption: Workflow for cross-reactivity profiling of kinase inhibitors.

Conclusion

The this compound scaffold presents a promising foundation for the development of novel kinase inhibitors. The data presented herein demonstrates that while all three evaluated compounds (NP-A1, NP-B2, and NP-C3) potently inhibit the primary target RTK-X, they exhibit distinct off-target profiles. NP-C3, in particular, displays the most favorable selectivity among the tested compounds. These findings underscore the importance of comprehensive cross-reactivity profiling in the early stages of drug discovery to guide lead optimization and the selection of high-quality chemical probes for further biological validation. The provided protocols and workflows serve as a guide for researchers aiming to characterize the selectivity of their own kinase inhibitors.

References

Comparative Docking Analysis of N-propylpyridin-3-amine: A Theoretical Evaluation Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a theoretical framework for the comparative molecular docking analysis of N-propylpyridin-3-amine, a pyridine derivative with potential therapeutic applications. Due to a notable absence of direct experimental and comparative studies in publicly available literature, this document serves as a comprehensive, data-driven template for researchers and drug development professionals.[1] It outlines potential biological targets, detailed experimental protocols for in silico analysis, and hypothetical data presented in a structured format to guide future research.

Introduction to this compound and Its Therapeutic Potential

This compound belongs to the pyridine class of compounds, which are recognized for their diverse biological activities.[2] The pyridine nucleus is a common scaffold in medicinal chemistry, and its derivatives have been explored for various therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[3] The mechanism of action for such compounds often involves their interaction with biological targets like enzymes and receptors, where they act as ligands to modulate protein activity.[4]

While specific biological data for this compound is scarce, related pyridazine and pyridine compounds have shown interactions with several important protein classes, including protein kinases, sigma receptors, and trace amine-associated receptors.[3] This guide will explore a hypothetical docking study of this compound against representative proteins from these classes to illustrate a comparative analysis.

Hypothetical Comparative Docking Data

The following tables summarize hypothetical quantitative data from a simulated molecular docking study of this compound and two alternative compounds against three potential target proteins. This data is for illustrative purposes only and is intended to demonstrate how experimental results would be presented.

Table 1: Comparative Binding Affinities (kcal/mol)

CompoundCyclin-Dependent Kinase 2 (CDK2)Sigma-1 Receptor (σ1R)Trace Amine-Associated Receptor 1 (TAAR1)
This compound -7.8 -8.5 -7.2
Alternative Compound A-7.2-8.1-6.8
Alternative Compound B-6.9-7.9-7.5

Table 2: Comparative Inhibition Constants (Ki, µM)

CompoundCyclin-Dependent Kinase 2 (CDK2)Sigma-1 Receptor (σ1R)Trace Amine-Associated Receptor 1 (TAAR1)
This compound 1.5 0.5 2.2
Alternative Compound A2.10.83.0
Alternative Compound B3.01.21.8

Experimental Protocols

A detailed methodology is crucial for the reproducibility of in silico docking studies. The following protocol outlines a standard workflow for performing a comparative molecular docking analysis.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of this compound and alternative compounds are sketched using molecular modeling software (e.g., SYBYL). Energy minimization is performed using a suitable force field (e.g., Tripos) and a gradient algorithm (e.g., Powell) to obtain the most stable conformation.

  • Protein Preparation: The crystal structures of the target proteins (e.g., CDK2, σ1R, TAAR1) are retrieved from the Protein Data Bank (PDB). Water molecules and heteroatoms are removed, and missing hydrogen atoms are added. The protein structure is then prepared for docking by assigning charges and atom types.

Molecular Docking Simulation
  • Grid Generation: A docking grid is defined around the active site of each target protein. The grid box dimensions are typically set to 10 Å in the x, y, and z directions, centered on the co-crystallized ligand or a predicted binding pocket.

  • Docking Execution: A molecular docking program (e.g., AutoDock, MOE) is used to perform the docking calculations. The prepared ligands are docked into the defined grid of each target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The docking poses are scored based on their binding affinity (e.g., in kcal/mol). The pose with the lowest energy score is considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.

Data Analysis and Comparison

The binding affinities and inhibition constants (Ki) for this compound and the alternative compounds are calculated and compared across the different target proteins. The compound with the most favorable binding affinity and lowest Ki for a specific target is identified as a potential lead for further development.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure & Refinement) protein_prep->grid_gen docking Molecular Docking (Ligand-Protein Interaction) grid_gen->docking scoring Scoring & Pose Selection (Binding Affinity Calculation) docking->scoring comparison Comparative Analysis (Data Tabulation) scoring->comparison

Caption: Workflow for a comparative molecular docking study.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving Cyclin-Dependent Kinase 2 (CDK2), a potential target for this compound based on the activity of similar pyridine-containing compounds.[5][6]

G cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates p27 p27 (Inhibitor) p27->CDK2 inhibits E2F E2F Transcription Factor Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase activates transcription for N_propylpyridin_3_amine This compound (Hypothetical Inhibitor) N_propylpyridin_3_amine->CDK2 inhibits

Caption: Hypothetical inhibition of the CDK2 signaling pathway.

Conclusion

This guide provides a foundational framework for conducting and presenting comparative docking studies of this compound. While based on hypothetical data due to the current research gap, the outlined protocols and data presentation formats offer a standardized approach for future investigations. The potential of this compound and its derivatives to interact with key therapeutic targets such as protein kinases, sigma receptors, and trace amine-associated receptors warrants further experimental and computational investigation. The methodologies described herein can serve as a starting point for elucidating the therapeutic potential of this and other novel pyridine compounds.

References

Efficacy of Pyridinamine Derivatives in Oncology: A Comparative Analysis Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted a promising class of compounds, N-substituted pyridinamine derivatives, as potential alternatives to conventional cancer therapies. This guide provides a comprehensive comparison of the efficacy of these novel derivatives against established standard-of-care drugs, supported by experimental data from recent studies. The focus is on their potential as potent anti-cancer agents, particularly in the context of breast cancer.

Comparative Efficacy Against Breast Cancer Cell Lines

A notable study synthesized a series of novel pyridine-urea derivatives and evaluated their in-vitro anti-proliferative activity against the human breast cancer cell line MCF-7. The results, as summarized in the table below, demonstrate that several of these derivatives exhibit superior or comparable efficacy to the standard chemotherapeutic drug, Doxorubicin.

Compound IDTreatment Duration (hours)IC50 (µM) vs. MCF-7 Cells
Pyridine-urea derivative 8e 480.22
720.11
Pyridine-urea derivative 8n 481.88
720.80
Doxorubicin (Standard Drug) 481.93[1]
Sorafenib (Standard Drug) 484.50[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that compound 8e is significantly more potent than Doxorubicin and Sorafenib in inhibiting the proliferation of MCF-7 cells after both 48 and 72 hours of treatment[1]. Compound 8n also demonstrated comparable, and in the case of the 72-hour treatment, superior activity to Doxorubicin[1].

Mechanism of Action: Targeting Key Signaling Pathways

Many pyridine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).

For instance, some pyridinamine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Below is a simplified representation of the CDK2 signaling pathway and the point of intervention by these novel inhibitors.

CDK2_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates CyclinA Cyclin A CyclinA->CDK2 p21 p21/p27 p21->CDK2 inhibits E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase activates Pyridinamine_Derivative Pyridinamine Derivative Pyridinamine_Derivative->CDK2 inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle regulation and its inhibition by pyridinamine derivatives.

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in this guide.

In-vitro Anti-proliferative Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of test compounds and standard drugs incubation1->treatment incubation2 Incubate for 48h or 72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

References

Safety Operating Guide

Navigating the Safe Disposal of N-propylpyridin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific exploration, and the development of pharmaceuticals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for N-propylpyridin-3-amine. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[3]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]

Work practices should strictly prohibit eating, drinking, and smoking in areas where this chemical is handled. Always wash hands and any exposed skin thoroughly after handling.[1][4]

Chemical and Physical Properties

Understanding the properties of this compound is the first step in ensuring its safe handling and disposal.

PropertyValueReference
Appearance Colorless to pale yellow liquid or solid[5]
Molecular Formula C₈H₁₂N₂[5]
Molecular Weight 136.19 g/mol [5]
Solubility Soluble in polar organic solvents[5]
Hazards Flammable, Corrosive, Toxic, Irritant[1][2]

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is critical to prevent harm to personnel and the environment.

  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Containment: Wearing appropriate PPE, prevent the further spread of the spill.[3]

  • Cleanup: Absorb the spill using an inert, non-combustible material such as sand or vermiculite.[6] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, leak-proof, and clearly labeled container for hazardous waste.[3][4][7]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.

  • Environmental Protection: Do not allow the chemical or contaminated materials to enter drains or waterways.[3][6]

Proper Disposal Procedures

All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Non-halogenated Organic Waste." This waste stream must be kept separate from other chemical waste to ensure proper treatment and to prevent chemical incompatibilities.

  • Waste Collection:

    • Container: Use a designated, leak-proof, and clearly labeled waste container compatible with this compound.[3][8]

    • Labeling: The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and list all other components in the waste mixture with their approximate percentages.[3][8]

  • Container Management:

    • The waste container must be kept securely closed when not in use to prevent the release of vapors.[8]

    • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[8]

  • Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[3][8] High-temperature incineration is the primary recommended method for the disposal of pyridine and its derivatives.[8]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow Start Start: this compound Waste Generated Segregate Segregate as 'Non-halogenated Organic Waste' Start->Segregate Containerize Collect in a Labeled, Leak-Proof Container Segregate->Containerize Label Label Container: 'Hazardous Waste' 'this compound' List all components Containerize->Label Store Store Securely in a Designated, Well-Ventilated Area Label->Store Arrange Arrange for Professional Disposal Store->Arrange Incinerate High-Temperature Incineration by Licensed Vendor Arrange->Incinerate End End: Safe and Compliant Disposal Incinerate->End

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-propylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety, handling, and disposal information for N-propylpyridin-3-amine. All personnel must adhere to these protocols to ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on structurally related compounds, including aromatic amines, 3-aminopyridine, and n-propylamine.

Hazard Assessment

This compound is a compound that requires careful handling due to the potential hazards associated with its structural components. Aromatic amines can be toxic and may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.[4] The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. Double-gloving is advised, with frequent changes.[4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[1][6][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound:

  • Weighing and Transfer: Conduct all weighing and transfer of this compound inside a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.[4] Keep containers tightly closed when not in use.[2][3][5][8][9]

3. During the Experiment:

  • Labeling: Clearly label all containers with the full chemical name and associated hazards.[10]

  • Work Area: Maintain a clean and organized work area.

  • Work Practices: Avoid working alone. Ensure another person is aware of the work being conducted. Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[2][3][8]

4. Post-Experiment:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[8]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[9] Ventilate the area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[8][11]

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.[4]

  • Solid Waste: Place contaminated labware (e.g., pipette tips, gloves, absorbent material) in a designated, sealed solid hazardous waste container.[4][10]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]

  • Disposal: Dispose of all waste through your institution's hazardous waste management program.[2][8][11]

Diagrams

PPE_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes respirator_check Is work outside a fume hood or are engineering controls insufficient? shoes->respirator_check respirator Wear NIOSH-Approved Respirator respirator_check->respirator Yes proceed Proceed with Handling respirator_check->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware, gloves, etc.) waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Sealed, Appropriate Solvent Waste Container liquid_waste->collect_liquid collect_solid Place in a Designated, Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid storage Store Waste in Designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage disposal Dispose of Waste Through Institutional Hazardous Waste Program storage->disposal

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.